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Butylammonium chloride

Cat. No.: B7945143
M. Wt: 109.60 g/mol
InChI Key: ICXXXLGATNSZAV-UHFFFAOYSA-N
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Description

Overview of Butylammonium (B8472290) Cations in Diverse Chemical Systems

The versatility of butylammonium cations, such as n-butylammonium, tributylammonium, and tetrabutylammonium (B224687), allows for their application in a wide array of chemical contexts. wikipedia.orgnih.gov A primary and well-established role for these compounds is as phase-transfer catalysts (PTCs). wikipedia.orgwikipedia.org Their amphiphilic nature enables them to transport reactant anions from an aqueous phase into an organic phase. In the organic medium, the desolvated anions exhibit enhanced reactivity, leading to increased reaction rates and yields in processes like substitution, oxidation, and polymerization reactions. For instance, tetrabutylammonium chloride (TBAC) is utilized as a catalyst in the synthesis of various organic compounds, including the formation of isoindole[2,1-a]-indoles and in the preparation of polypyrrole coatings. taylorandfrancis.comchemicalbook.com

Furthermore, butylammonium chlorides are used in the formulation of deep eutectic solvents (DESs), which are considered environmentally friendly alternatives to traditional organic solvents. acs.orgnih.gov When mixed with hydrogen bond donors like glycerol (B35011) or levulinic acid, tetrathis compound forms a liquid with a significantly lower melting point than its individual components. acs.orgnih.gov These DESs exhibit tunable properties and are being explored for various applications, including as media for synthesis and catalysis. acs.orgnih.gov Other applications include their use as background electrolytes in non-aqueous electrochemistry and in the formation of semiclathrate hydrates for thermal energy storage. mdpi.comacs.orgchemicalbook.com

Table 1: Applications of Various Butylammonium Cations

Cation Application Area Specific Role/Example
Tetrabutylammonium (TBA) Phase-Transfer Catalysis Catalyst for substitution, oxidation, and polymerization reactions. wikipedia.org
Perovskite Solar Cells Additive to improve film quality and device stability. rsc.org
Deep Eutectic Solvents Forms "green" solvents with hydrogen bond donors like levulinic acid. nih.gov
Materials Synthesis Facilitates cointercalation of ions into layered materials. taylorandfrancis.com
n-Butylammonium (BA) Perovskite Solar Cells Forms 2D perovskite layers, enhancing moisture stability. researchgate.netresearchgate.net
Hybrid Materials Component in organic-inorganic hybrid perovskites like (C4H9NH3)2CuCl4. duke.edu
Methyltributylammonium (MTBAC) Phase-Transfer Catalysis An economical alternative to TBAC and TBAB. sacheminc.com

Historical Development and Evolution of Scholarly Inquiry into Butylammonium Chlorides

The scientific investigation into quaternary ammonium (B1175870) salts, the class to which butylammonium chlorides belong, began to gain significant traction in the 20th century. Initial research, particularly around the 1930s, was heavily concentrated on the antimicrobial properties of these compounds. However, the focus of scholarly inquiry has since evolved dramatically, expanding to a wide spectrum of chemical applications.

The concept of phase-transfer catalysis, a field where butylammonium salts have become indispensable, was developed and popularized in the mid-20th century. This development marked a significant shift, showcasing the utility of these salts in synthetic organic chemistry by enabling reactions between reactants in immiscible phases. The use of tetrathis compound and its bromide analogue as phase-transfer catalysts became common, facilitating a variety of organic transformations under mild conditions. wikipedia.orgnih.gov By the early 2000s, their role in interfacial catalysis was well-documented. taylorandfrancis.comnih.gov

More recently, research has pivoted towards employing butylammonium derivatives in the burgeoning field of materials science. A notable trajectory has been their use in the synthesis and modification of organic-inorganic hybrid perovskites, a research area that has exploded in the last two decades due to its potential in photovoltaics. acs.orgmdpi.com Researchers began incorporating bulky alkylammonium cations, including butylammonium, to create lower-dimensional perovskite structures with enhanced stability compared to their 3D counterparts. acs.orgresearchgate.net This evolution from simple catalytic applications to sophisticated roles in tuning the properties of advanced materials highlights the dynamic nature of research into butylammonium-containing compounds.

Contemporary Significance and Broader Research Trajectory of Butylammonium-Containing Compounds

In contemporary chemical research, butylammonium-containing compounds are at the forefront of several key areas, particularly in energy and sustainable chemistry. Their most significant recent impact has been in the field of perovskite solar cells (PSCs). researchgate.net The introduction of butylammonium cations, often as additives or as primary components, is a widely adopted strategy to passivate defects, control crystal growth, and improve the environmental stability of perovskite films. researchgate.netdntb.gov.ua Research is focused on optimizing the concentration and type of butylammonium salt to achieve higher power conversion efficiencies and longer operational lifetimes for PSCs. researchgate.netmdpi.com For example, studies have shown that passivating the perovskite layer with this compound can lead to a more uniform grain size distribution, fewer defects, and suppressed non-radiative recombination, ultimately boosting device performance. researchgate.net

The development of "green" and sustainable chemical processes is another major research trajectory where butylammonium chlorides are playing a crucial role. Their application in forming deep eutectic solvents (DESs) is a prime example. acs.orgnih.gov These solvents are being investigated as replacements for volatile and often toxic organic solvents in a variety of applications. nih.gov Research is ongoing to characterize the physicochemical properties of new DES systems based on tetrathis compound and various hydrogen bond donors, and to explore their utility in synthesis, extraction, and electrochemistry. acs.orgnih.gov

Furthermore, the ability of tetrabutylammonium salts to form semiclathrate hydrates is being explored for applications in thermal energy storage and gas separation. mdpi.comacs.orgchemicalbook.com These hydrates can store and release large amounts of energy during their phase transitions, making them suitable for air conditioning and cold storage systems. acs.orgchemicalbook.com The ongoing research aims to understand the thermal and crystallographic properties of mixed hydrates, such as those formed from tetrathis compound and tetrabutylammonium bromide, to tailor their properties for specific applications. acs.org These diverse and impactful research directions underscore the sustained and evolving significance of butylammonium compounds in modern chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12ClN B7945143 Butylammonium chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ICXXXLGATNSZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-73-9 (Parent)
Record name Butylamine hydrochloride
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Molecular Weight

109.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3858-78-4
Record name 1-Butanamine, hydrochloride (1:1)
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Record name Butylamine hydrochloride
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Record name 1-Butanamine, hydrochloride (1:1)
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Record name Butylammonium chloride
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Record name BUTYLAMINE HYDROCHLORIDE
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Synthetic Methodologies and Reaction Chemistry of Butylammonium Chloride Systems

Advanced Synthesis Protocols for n-Butylammonium Chloride

n-Butylammonium chloride (n-BACl) is the simplest salt in this family, derived from the primary amine, n-butylamine. Its synthesis is straightforward, but achieving the high purity required for specialized research applications, such as in the preparation of perovskite devices, necessitates meticulous optimization and refinement.

The most direct and common method for synthesizing n-butylammonium chloride is through a simple acid-base neutralization reaction. This involves reacting n-butylamine, a base, with hydrochloric acid (HCl). brainly.com The reaction is a proton transfer from the hydronium ion (in aqueous HCl) or from gaseous hydrogen chloride to the lone pair of electrons on the nitrogen atom of the butylamine.

Reaction: CH₃(CH₂)₃NH₂ + HCl → [CH₃(CH₂)₃NH₃]⁺Cl⁻

This reaction is typically performed by carefully adding concentrated hydrochloric acid to a solution of n-butylamine, often in a solvent like ethanol (B145695) or diethyl ether, under controlled temperature conditions to manage the exothermic nature of the neutralization. Another approach involves bubbling hydrogen chloride gas through a solution of n-butylamine. The resulting n-butylammonium chloride salt often precipitates from the solution and can be collected. sciencemadness.org

Optimization strategies focus on maximizing yield and purity by controlling stoichiometry, temperature, and solvent choice. Ensuring a slight excess of the amine or precise 1:1 molar ratio can prevent residual acid in the final product. The choice of solvent is critical; a solvent in which the n-butylammonium chloride product is sparingly soluble at cooler temperatures allows for effective recovery through crystallization.

For high-end applications, such as in materials science for perovskite solar cells, the purity of n-butylammonium chloride is paramount. mdpi.com Initial purity can be compromised by unreacted starting materials, byproducts from side reactions, or solvent residues.

Purity Assessment: Several analytical techniques are employed to assess the purity of the synthesized n-BACl:

Titration: An indirect assay can be performed where the ammonium (B1175870) salt is treated with a formaldehyde (B43269) solution, liberating hydrochloric acid. This liberated HCl is then titrated with a standardized solution of sodium hydroxide (B78521) to determine the purity of the original salt.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and identify any organic impurities. acs.org

Elemental Analysis: This technique provides the weight percentage of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values for the pure compound. acs.org

Refinement: The primary method for purifying crude n-butylammonium chloride is recrystallization . rsc.orglibretexts.org This process relies on the principle that the solubility of the compound and its impurities differ in a given solvent at varying temperatures. mnstate.edu

The general procedure involves:

Dissolving the impure solid in a minimum amount of a suitable hot solvent. libretexts.org A good solvent will dissolve the compound when hot but not when cold. rsc.org

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, which causes the pure n-butylammonium chloride to crystallize out, leaving soluble impurities behind in the solvent (mother liquor). libretexts.orgchemistrytalk.org

Collecting the pure crystals by filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor, and drying them thoroughly. mnstate.edumt.com

Synthesis of Quaternary Butylammonium (B8472290) Chloride Derivatives

Quaternary butylammonium chlorides, particularly Tetrabutylammonium (B224687) Chloride (TBAC), are widely used as phase-transfer catalysts and electrolytes. Their synthesis involves the formation of a central nitrogen atom bonded to four butyl groups.

There are two primary industrial and laboratory-scale methods for synthesizing TBAC.

Quaternization of Tributylamine (B1682462): This is a common and direct route involving the Menshutkin reaction. Tributylamine acts as a nucleophile, attacking an alkylating agent, 1-chlorobutane. This reaction forms the quaternary ammonium salt directly. wikipedia.org The product, often insoluble in the reaction solvent (like diethyl ether), precipitates and can be isolated by filtration.

Reaction: (CH₃CH₂CH₂CH₂)₃N + CH₃CH₂CH₂CH₂Cl → [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻

Neutralization of Tetrabutylammonium Hydroxide: An alternative method involves the neutralization of a tetrabutylammonium hydroxide ([Bu₄N]OH) solution with hydrochloric acid. The pH is carefully adjusted to 7, and the solvent (typically water and/or methanol) is removed under vacuum to yield the salt. prepchem.com

The following table summarizes these synthetic approaches for TBAC:

prepchem.comprepchem.com

The principles of quaternization can be extended to create a wide variety of substituted butylammonium chloride species with specific properties. By varying the tertiary amine and the alkylating agent, different functionalities can be incorporated.

A representative example is the synthesis of Benzyltrithis compound , a useful phase-transfer catalyst. This is achieved by reacting tributylamine with benzyl (B1604629) chloride. The benzyl group provides different steric and electronic properties compared to a butyl group. The reaction is typically carried out by heating the reactants, sometimes in a solvent, to facilitate the quaternization.

Another example is the synthesis of Di-n-butylammonium chloride , an organic salt used in the preparation of perovskite materials. mdpi.com It is synthesized through the reaction of dibutylamine (B89481) with hydrochloric acid.

This compound as a Catalyst in Organic Transformations

Quaternary butylammonium chlorides, especially TBAC, are highly effective Phase-Transfer Catalysts (PTC) . wikipedia.org In this role, they facilitate the reaction between reactants located in two different immiscible phases (e.g., an aqueous phase and an organic phase). The lipophilic butyl groups on the cation allow it to be soluble in the organic phase, while the positive charge allows it to pair with an anion (like hydroxide or a halide) from the aqueous phase and transport it into the organic phase to react.

This catalytic action is crucial in numerous organic transformations, including:

Nucleophilic Substitution Reactions: TBAC can transport nucleophiles like cyanide (CN⁻) or azide (B81097) (N₃⁻) from an aqueous solution into an organic solvent to react with an alkyl halide.

Alkylation and Condensation Reactions: It is used in C-, N-, and O-alkylation reactions, as well as in condensation reactions like the Mannich and aldol (B89426) reactions.

Palladium-Catalyzed Reactions: TBAC has been employed in palladium-catalyzed cyclization reactions, such as the synthesis of indoles from o-halo-N-allylanilines. google.com

Chlorination Reactions: In specific protocols, TBAC can act as the chlorinating agent itself, for instance, in the site-selective C(sp³)–H chlorination of amides.

The following table highlights some of the catalytic applications of butylammonium chlorides:

google.com

Table of Compounds

Compound NameChemical Formulan-Butylammonium chloride[CH₃(CH₂)₃NH₃]⁺Cl⁻n-ButylamineCH₃(CH₂)₃NH₂Hydrochloric acidHClSodium hydroxideNaOHTetrathis compound (TBAC)[(CH₃(CH₂)₃)₄N]⁺Cl⁻Tributylamine(CH₃CH₂CH₂CH₂)₃N1-ChlorobutaneCH₃CH₂CH₂CH₂ClTetrabutylammonium Hydroxide[(CH₃CH₂CH₂CH₂)₄N]⁺OH⁻Benzyltrithis compound[C₆H₅CH₂N(CH₂CH₂CH₂CH₃)₃]⁺Cl⁻Benzyl chlorideC₆H₅CH₂ClDi-n-butylammonium chloride[(CH₃CH₂CH₂CH₂)₂NH₂]⁺Cl⁻Dibutylamine(CH₃CH₂CH₂CH₂)₂NH

Phase Transfer Catalysis (PTC) Mechanisms and Applications

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. theaic.org Butylammonium salts, particularly tetrathis compound (TBACl), are effective phase-transfer catalysts. The core of the PTC mechanism involves the action of the catalyst, which possesses both hydrophilic and lipophilic properties. theaic.org The lipophilic tetrabutylammonium cation (Q+) can form an ion pair with an anion (for example, a hydroxide or phenoxide ion) from the aqueous phase. theaic.org This ion pair is soluble in the organic phase, effectively transporting the reactive anion from the aqueous medium to the organic substrate, where the reaction occurs. theaic.orgias.ac.in

Two primary mechanisms are often discussed for PTC-hydroxide ion initiated reactions: the Starks' extraction mechanism and the Makosza interfacial mechanism. ias.ac.in The Starks' mechanism proposes that the quaternary ammonium cation extracts the anion (e.g., hydroxide) into the bulk organic phase. ias.ac.in In contrast, the Makosza mechanism suggests that deprotonation of the organic substrate occurs at the interface between the two phases, and the role of the catalyst is to then transport the resulting organic anion into the organic phase for subsequent reaction. ias.ac.in

The interface between the aqueous and organic phases is the critical zone where the key steps of phase-transfer catalysis occur. nih.govmdpi.com Research strongly suggests that for many reactions, catalysis is attributable to interfacial reactions. nih.gov The process begins with the deprotonation of organic acids or the exchange of ions at this boundary. mdpi.com The resulting lipophilic ion pairs, composed of the tetrabutylammonium cation and the substrate anion, then move into the organic phase. mdpi.com

The use of tetrathis compound as a phase-transfer catalyst can significantly enhance reaction rates and selectivity. nih.govresearchgate.net By transporting an anion into an aprotic organic medium, the anion becomes less solvated and more "naked," increasing its nucleophilicity and leading to a rapid S₂ reaction. theaic.org This method allows for reactions to be performed under milder conditions and often circumvents the need for expensive and anhydrous aprotic solvents. ias.ac.in

Role in Specific Synthetic Pathways

Tetrathis compound serves as an effective catalyst in the synthesis of important heterocyclic compounds. Benzimidazoles, a class of heterocycles with a wide range of biological activities, can be synthesized through the condensation of o-phenylenediamine (B120857) with various carbonyl compounds. nih.govnih.govrsc.org In one specific pathway, tetrathis compound is used to facilitate a double condensation reaction to produce benzimidazole (B57391) derivatives. nih.gov

Table 1: Example of Tetrathis compound in Benzimidazole Synthesis

ReactantsCatalystReaction TypeProduct ClassReference
o-Phenylenediamine derivative, Carbonyl compoundTetrathis compoundDouble CondensationBenzimidazole derivative nih.gov

The synthesis of furan-2(5H)-ones, another class of valuable unsaturated lactones, also involves multi-step chemical transformations where PTC could be a viable strategy, particularly in reactions involving cyanohydrin intermediates or the hydrolysis of nitriles to carboxylic acids. researchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. nih.govlibretexts.org A significant challenge in this area has been the use of aryl chlorides as substrates due to their lower reactivity compared to bromides or iodides. nih.gov The development of catalysts based on bulky, electron-rich phosphines and carbenes has provided a major breakthrough. nih.gov

In this context, phase-transfer catalysts like tetrabutylammonium salts can play a crucial role. They are employed to facilitate the reaction between a nucleophile (often in an aqueous or solid phase) and an aryl halide in an organic solvent. This is particularly useful in C-N coupling reactions. For example, in the N-arylation of primary alkylamines, avoiding the formation of undesired tertiary anilines is a key challenge, and specialized palladium catalyst systems are used to control the reaction. nih.gov The PTC approach helps to improve reaction efficiency and allows for the use of a wider range of substrates under manageable conditions. nih.govrsc.org The synthesis of various heterocyclic scaffolds, such as imidazoisoindole imines and indolo[2,3-c]quinolin-6(7H)-ones, has been achieved through palladium-catalyzed annulation and C-H arylation reactions. acs.org

This compound is a key precursor in the synthesis of specialized reducing agents. Specifically, tetra-n-butylammonium chloride (TBACl) is used to prepare tetrabutylammonium borohydride (B1222165) (TBABH₄) through a salt metathesis reaction with sodium borohydride (NaBH₄). rsc.org This reaction is often carried out using methods like ball milling to ensure efficient conversion. rsc.org Organic borohydrides are valued for their solubility in a wide variety of organic solvents, which facilitates their application as reducing agents in non-aqueous environments. nih.gov

Table 2: Synthesis of Tetrabutylammonium Borohydride

Precursor 1Precursor 2ProductReaction TypeReference
Tetrathis compoundSodium borohydrideTetrabutylammonium borohydrideSalt Metathesis rsc.org

Tetrabutylammonium borohydride is a versatile reagent used for the reduction of various functional groups. sigmaaldrich.com It is particularly effective for the reduction of aldehydes and ketones in solvents like dichloromethane (B109758). acs.org The mechanism of reduction by hydride reagents involves the transfer of a hydride ion to an electrophilic carbonyl carbon. acsgcipr.org The use of TBABH₄ offers advantages in terms of solubility and reactivity control compared to simpler inorganic borohydrides. nih.govacs.org The transfer of a hydride from a silane (B1218182) to a carbonium ion is another example of hydride transfer chemistry where reaction intermediates play a crucial role. mdma.ch

Mechanistic Investigations of this compound Catalysis

The catalytic activity of ammonium salts, including primary ammonium salts like this compound, is a subject of significant interest in organic synthesis. While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in publicly available research, the general principles of ammonium salt catalysis provide a strong framework for understanding its potential roles. Ammonium salts can function as catalysts through various mechanisms, primarily involving acid-base interactions, hydrogen bonding, and phase-transfer processes.

In solution, ammonium salts exist in equilibrium with their corresponding free amines and acids. nih.gov The catalytic nature of these salts is often attributed to their ability to act as proton donors or to participate in hydrogen-bond-mediated catalysis. The ammonium cation, [CH₃(CH₂)₃NH₃]⁺, can activate electrophiles or coordinate with reagents, facilitating a variety of chemical transformations.

One of the fundamental mechanisms involves the salt acting as a Brønsted acid catalyst. The acidity of the ammonium ion can be tailored by the nature of the amine and the counter-ion. nih.gov In reactions requiring protonation, such as certain condensation or rearrangement reactions, the butylammonium cation can serve as a localized source of protons.

Furthermore, primary ammonium salts can facilitate reactions by forming iminium intermediates. For instance, in reactions involving aldehydes or ketones, the primary amine component (butylamine, in equilibrium with the salt) can react to form a more reactive iminium ion, which then undergoes nucleophilic attack. This pathway is central to many organocatalytic transformations, including Mannich and Diels-Alder reactions. nih.gov

In heterogeneous or biphasic systems, while quaternary ammonium salts are the archetypal phase-transfer catalysts, primary ammonium salts can also exhibit this behavior, albeit typically with lower efficiency. The mechanism involves the transport of an anionic reactant from an aqueous phase or solid surface into an organic phase where the reaction occurs. The lipophilic butyl group aids in solubilizing the ion pair in the nonpolar medium.

The interaction of amines with acidic particles to form ammonium salts is a rapid process, often driven by acid-base neutralization where interfacial water molecules can act as a bridge to facilitate proton transfer. acs.org This rapid formation highlights the dynamic nature of the salt in a reaction medium, where it can be formed in situ and participate in catalytic cycles. acs.org The catalytic activity and the specific mechanism are highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the reactants.

Table 1: Potential Catalytic Roles of this compound

Catalytic MechanismDescriptionPotential Applications
Brønsted Acid CatalysisThe ammonium cation donates a proton to activate a substrate.Esterification, acetal (B89532) formation, condensation reactions.
Hydrogen Bond CatalysisThe N-H bonds of the ammonium cation act as hydrogen bond donors to activate electrophiles.Diels-Alder reactions, Michael additions.
Iminium CatalysisFormation of a reactive iminium ion from an aldehyde or ketone and the primary amine (in equilibrium).Mannich reactions, α-functionalization of carbonyls.
Phase-Transfer CatalysisTransports anionic nucleophiles from an aqueous/solid phase to an organic phase.Nucleophilic substitutions, alkylations.

This compound in Mechanochemical Synthesis

Mechanochemistry is a branch of chemistry where mechanical energy, typically from grinding, milling, or shearing, is used to induce chemical reactions. researchgate.netrsc.org This solvent-free or low-solvent approach is recognized for its environmental benefits, often leading to faster reaction times, higher yields, and access to products that are difficult to obtain through traditional solution-based methods. researchgate.netresearchgate.net

The energy input from mechanical force can lower activation barriers, increase reaction rates, and influence chemical selectivity by creating highly reactive interfaces and promoting intimate contact between reactants in the solid state. researchgate.net Catalysis in mechanochemical reactions can be achieved through the addition of a small amount of a solid catalyst or a liquid additive, a technique known as liquid-assisted grinding (LAG).

While a wide range of substances, including metal salts and organic molecules, have been employed as catalysts or reagents in mechanochemical synthesis, specific, documented applications of n-butylammonium chloride in this field are not prominent in the reviewed scientific literature. Mechanochemical syntheses often utilize reagents like N-chlorosuccinimide (NCS) for chlorinations or various metal chlorides as catalysts. researchgate.netorganic-chemistry.org For example, a one-pot mechanochemical synthesis of sulfonimidamides involves the use of NCS for oxidative chlorination, followed by reaction with an amine, all performed in a mixer mill without bulk solvent. organic-chemistry.org

The principles of mechanochemistry suggest that a salt like this compound could potentially be used, for instance, as a solid proton source or as a component in the formation of deep eutectic solvents under mechanical activation. However, based on available research, its role as a catalyst or key reagent in mechanochemical transformations is not a well-established area. The field is rapidly expanding, and future work may explore the utility of simple primary ammonium salts in these solvent-free synthetic methodologies. rsc.org

Advanced Spectroscopic and Structural Elucidation of Butylammonium Chloride Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and bonding within butylammonium-containing systems. By analyzing the vibrational modes of the butylammonium (B8472290) cation and its surrounding environment, detailed information about its conformation and intermolecular interactions can be obtained.

Infrared Spectroscopic Characterization of Intercalated Butylammonium Cations

When butylammonium cations are intercalated into layered host materials, such as clays (B1170129) or perovskites, their vibrational spectra undergo distinct changes that provide insight into their confinement and interaction with the host lattice. A key area of investigation is the behavior of the ammonium (B1175870) head group (-NH₃⁺) and the alkyl chains.

Infrared spectroscopy on butylammonium complexes with phyllosilicates, like vermiculite, reveals how the location of charge within the host material governs the arrangement of the intercalated cations. cambridge.org In vermiculite, where the layer charge originates primarily from the tetrahedral sheets, the -NH₃⁺ groups of the butylammonium cation are keyed into the ditrigonal cavities of the silicate (B1173343) surface. This specific interaction orients the C₃ axis of the ammonium group perpendicular to the silicate layers. cambridge.org

The conformation of the aliphatic butyl chains also depends on the available surface area within the intercalated layers.

If the available area is small, the chains adopt an "all-trans" conformation, with their axes inclined at approximately 55° relative to the silicate planes. cambridge.org

With a larger available surface area, the chains can rotate 120° around the C₁-C₂ bond, allowing them to lie flat against the layers. cambridge.org

These conformational and orientational changes are reflected in the IR spectra, particularly in the regions of N-H stretching, C-H stretching, and various bending and rocking modes. For instance, the interaction between the -NH₃⁺ group and the host lattice can cause shifts in the N-H stretching frequencies compared to the free salt. Similarly, the packing density and conformation of the alkyl chains influence the position and shape of the C-H vibrational bands. In studies of layered perovskites incorporating butylammonium, FTIR spectroscopy is used to confirm the presence of the organic cation and to study its interaction with the inorganic framework. researchgate.netresearchgate.net

Elucidation of Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy is highly sensitive to the local environment of the butylammonium cation, making it ideal for studying intermolecular forces, such as cation-anion and cation-solvent interactions. These interactions cause perturbations in the vibrational modes of the ions and solvent molecules.

In solutions, the association between the butylammonium cation and the chloride anion to form ion pairs can be observed. The formation of these pairs influences the vibrational spectrum. For example, far-infrared studies of tetra-n-butylammonium chloride in benzene (B151609) show that ion aggregates are present and that the solvent molecules are significantly perturbed, indicating their involvement in the "solvation" of these ion aggregates. researchgate.net This perturbation is reflected by changes in the intensity of certain benzene vibrational modes. researchgate.net The concentration dependence of the spectra reveals that these ion aggregates break apart upon dilution. researchgate.net

Raman spectroscopy on tetrabutylammonium (B224687) salt hydrates provides further detail on these interactions. The spectra exhibit distinct peaks related to the cation, the anion, and the surrounding water molecules.

A peak around 70 cm⁻¹ is attributed to the translation of the anion, coupled with flexing and rotation of the alkyl chains, which is directly related to the cation-anion interaction. google.com

A sharp peak observed around 261 cm⁻¹ in tetrabutylammonium hydrates is assigned to a stretching lattice vibration mode within the cation itself. google.com

Broad peaks around 200 cm⁻¹ are attributed to the O-O stretching vibrations between water molecules in the hydrate (B1144303) structure. google.com

By observing shifts in these vibrational frequencies, researchers can deduce the strength and nature of the hydrogen bonding and ionic interactions within the system.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining atomic-level information on the structure, dynamics, and interactions in both solid and solution states of butylammonium chloride systems.

Solid-State NMR for Coordination Geometries in Complex Anions

In the solid state, NMR can provide detailed insights into the local environment of both the butylammonium cation and the chloride anion, especially when incorporated into larger, complex structures like hybrid perovskites. Layered perovskites with the general formula (BA)₂Aₙ₋₁PbₙI₃ₙ₊₁ (where BA is butylammonium) have been extensively studied. rsc.orgcnr.it

Solid-state NMR is particularly powerful for characterizing these materials because it is element-specific and sensitive to local structure and atomic proximities. researchgate.net

²⁰⁷Pb NMR: The chemical shift of ²⁰⁷Pb is extremely sensitive to its coordination environment, including the nature of the halide ions and the number of lead halide layers (n) in quasi-2D perovskites. researchgate.netacs.org Changes in the lead-halide octahedra, such as distortion or the presence of different halides, result in distinct ²⁰⁷Pb NMR signals. acs.org

¹H, ¹³C, and ¹⁴N NMR: These nuclei provide information about the organic butylammonium cation. NMR can be used to study the dynamics of the cation, such as its rotational freedom within the inorganic framework, and to identify different phases or environments. rsc.orgmdpi.com For instance, ¹H NMR relaxation studies can reveal the activation energies associated with cation motion. mdpi.com

By combining experimental data with theoretical calculations, a comprehensive picture of the coordination and interactions within the solid material can be developed. This approach allows for the characterization of the chloride ion's environment and its interaction with the surrounding butylammonium cations and the inorganic lattice, even in complex, disordered systems.

Solution-State NMR for Ion-Pairing and Solvation Dynamics

In solution, NMR spectroscopy is a primary method for investigating the phenomena of ion-pairing and solvation. The association of the butylammonium cation with the chloride anion in solvents of varying polarity can be monitored by observing changes in the NMR spectra.

¹H NMR is particularly useful for studying these interactions. The chemical shifts of the protons on the butylammonium cation, especially those on the α-methylene group (-CH₂-N⁺), are sensitive to the formation of an ion pair. google.comresearchgate.net When a tight ion pair is formed, the proximity of the electron-rich chloride anion can cause a change in the chemical shift of these protons.

Studies on tetra-n-butylammonium chloride (TBACl) in various deuterated solvents have shown that the chemical shift of the residual solvent protons can also be affected by the presence of the salt, indicating a strong interaction between the halide anion and the solvent molecules. researchgate.net

Advanced NMR techniques can provide further details on the structure and dynamics of these ion pairs:

Nuclear Overhauser Effect (NOE): Interionic NOEs can be observed between the protons of the cation and the anion (if it contains protons), providing direct evidence of their spatial proximity in solution. google.com

Diffusion NMR (DOSY): Pulsed-field gradient NMR methods can be used to measure the diffusion coefficients of the cation and anion. If they diffuse at the same rate, it suggests they are moving together as a stable ion pair or a larger aggregate. google.com

These studies are crucial for understanding the behavior of this compound in solution, which is fundamental to its application in areas like phase-transfer catalysis. google.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. For this compound and its derivatives, single-crystal and powder XRD provide fundamental data on crystal structure, lattice parameters, and molecular packing.

A prime example is the structure of bis(n-butylammonium)tetrachloromanganate(II), (n-C₄H₉NH₃)₂MnCl₄, a perovskite-type layered compound. researchgate.net X-ray diffraction reveals the precise arrangement of the butylammonium cations, the chloride anions, and the manganese ions. In this structure, the MnCl₆ octahedra form layers that are separated by bilayers of butylammonium cations. The ammonium head groups form N-H···Cl hydrogen bonds with the chloride ions in the inorganic layers, anchoring the organic and inorganic components together. researchgate.net The conformation of the butyl chains can also be precisely determined from the diffraction data. researchgate.net

XRD studies on related compounds, such as butylammonium butanoate-water mixtures, show how the structure changes with solvation. The addition of water disrupts the hydrogen-bonded network of the pure ionic liquid, which is observable as a shift in the diffraction peaks. acs.org

The table below summarizes crystallographic data for a representative crystal system containing the n-butylammonium cation and chloride anions, illustrating the type of detailed structural information that can be obtained from X-ray diffraction analysis.

Interactive Data Table: Crystallographic Data for bis(n-butylammonium)tetrachloromanganate(II)

ParameterValueReference
Chemical Formula (n-C₄H₉NH₃)₂MnCl₄ researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group Imma researchgate.net
a (Å) 7.3356(6) researchgate.net
b (Å) 7.3356(6) researchgate.net
c (Å) 39.389(6) researchgate.net
Volume (ų) 2119.8 researchgate.net
Z (Formula units/cell) 4 researchgate.net
Temperature (K) 294 researchgate.net

Single Crystal X-ray Diffraction of Quaternary this compound Salts and Clathrate Hydrates

Single Crystal X-ray Diffraction (SCXRD) is an essential technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. mdpi.com For quaternary this compound salts, SCXRD studies reveal detailed information about their crystal packing, ion interactions, and molecular conformation.

Clathrate hydrates are crystalline water-based solids where a lattice of water molecules entraps guest molecules. Butylammonium chlorides, particularly tetra-n-butylammonium chloride (TBAC), are known to form ionic clathrate hydrates. SCXRD studies have been fundamental in understanding their structures. acs.org It has been shown that the binary system of (C₄H₉)₄NCl−H₂O can form three distinct ionic clathrate hydrates with varying water content, all derived from a tetragonal structure. acs.org

In the presence of gases like carbon dioxide, TBAC forms semiclathrate hydrates. SCXRD analysis of a TBAC + CO₂ semiclathrate hydrate revealed a complex structure with three types of dodecahedral (D) cages: Dₗ, Dₘ, and Dₙ. rsc.org The CO₂ molecules were found to occupy the Dₘ and Dₙ cages, which are suitably distorted to accommodate the linear shape of CO₂. rsc.org Chloride anions were found to partially occupy the Dₘ cages, coordinating with the surrounding water molecules. rsc.org This detailed structural insight, made possible by SCXRD, is crucial for understanding the selective gas capture capabilities of these materials. rsc.orgresearchgate.net

Table 1: Crystallographic Data for Select this compound Systems

Compound/System Crystal System Space Group Key Structural Features Reference(s)
Bu₄N[GaCl₄] Orthorhombic Pnna Distorted tetrahedral GaCl₄⁻ ions; four molecules per unit cell. researchgate.net
(C₄H₉)₄NCl Hydrate Tetragonal - Forms three different ionic clathrate hydrates with varying water content. acs.org
TBAC + CO₂ Semiclathrate - - Contains three types of dodecahedral cages (Dₗ, Dₘ, Dₙ); CO₂ occupies Dₘ and Dₙ cages. rsc.org
Uranyl-Salophen + TBA Chloride - - Packing and assembly are strongly affected by the size of the TBA cation; features significant cation-π interactions. nih.govresearchgate.netrsc.org

Powder X-ray Diffraction for Bulk Structural Characterization and Polymorphism

Powder X-ray Diffraction (PXRD) is a powerful technique used for the characterization of polycrystalline materials. latech.edu It is instrumental in identifying the phase, purity, and crystal structure of bulk samples. mdpi.com In the context of this compound, PXRD is crucial for studying polymorphism—the ability of a substance to exist in multiple crystal structures. rigaku.com

Different polymorphic forms of a compound will produce distinct PXRD patterns due to their different crystal lattices. rigaku.com These patterns serve as a fingerprint for each specific polymorph. For n-alkylammonium chlorides, PXRD analysis has revealed that salts with shorter alkyl chains (e.g., butyl) can form cubic crystal structures. researchgate.net The diffraction patterns can be indexed to specific space groups, such as P31c for some trigonal structures observed in this class of compounds. researchgate.net

The study of ionic clathrate hydrates of tetrathis compound has also utilized PXRD in conjunction with SCXRD and differential scanning calorimetry (DSC). acs.org This combined approach provides a comprehensive understanding of the material, confirming the bulk structural characteristics and identifying different hydrate forms that may coexist in a sample. acs.org PXRD is particularly valuable for confirming that the structure determined from a single crystal is representative of the bulk material and for monitoring phase transformations that may occur due to changes in temperature, humidity, or other external factors. rigaku.com The identification and control of polymorphism are critical as different forms can have varying physical properties, such as solubility and stability. mdpi.com

Small and Wide Angle X-ray Scattering (S-WAXS) in Ionic Liquid Mixtures

Small and Wide Angle X-ray Scattering (S-WAXS) is a non-destructive analytical technique that provides structural information about materials on a length scale ranging from angstroms to hundreds of nanometers. nih.gov It is particularly useful for investigating the structure of non-crystalline or partially ordered systems, such as ionic liquid (IL) mixtures containing this compound.

The technique can be divided into two components:

Small-Angle X-ray Scattering (SAXS) probes larger structural features, typically in the 1 to 200 nm range. nih.gov In ILs, SAXS is used to investigate nanoscale organization, such as the segregation of polar and non-polar domains. Studies on tri-alkyl-methyl-ammonium-based ILs have revealed marked nanoscale ordering in their liquid state, which can be modeled as a disordered smectic A phase with interdigitated bilayers. researchgate.net

Wide-Angle X-ray Scattering (WAXS) provides information on shorter-range order, resolving atomic-scale structures with Bragg spacings typically between 0.33 nm and 0.49 nm. nih.gov

Advanced Analytical Techniques for Molecular Interactions and Cluster Analysis

To gain a deeper understanding of the complex interplay of forces within this compound systems, advanced computational and analytical techniques are employed to analyze molecular interactions and perform cluster analysis. These methods go beyond simple structural description to categorize and quantify the non-covalent interactions that dictate crystal packing and molecular aggregation.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a comprehensive view of how the size and shape of ions, such as the tetrabutylammonium cation, affect the packing and assembly of complexes. nih.govresearchgate.netrsc.org This analysis, often combined with DFT calculations and Interaction Region Indicator (IRI) representations, helps to elucidate the role of different intermolecular forces, with a particular focus on cation-π interactions. nih.govrsc.org

Cluster analysis is a statistical method used to group similar objects or data points. In structural chemistry, it can be applied to large sets of structural fragments, often mined from the Cambridge Structural Database, to identify and categorize recurring intermolecular interaction motifs. rsc.org This approach allows for the efficient grouping of thousands of structural fragments into distinct motifs based on their intermolecular contacts. rsc.org For example, this technique can be used to systematically analyze the preferred interaction geometries between specific functional groups. rsc.org While not specific to this compound in the provided sources, the methodology is broadly applicable for analyzing the interactions involving the ammonium and chloride ions in a large dataset of crystal structures. Various clustering algorithms, such as single-linkage or k-means, can be employed to group molecular configurations based on parameters like conformation and orientation, which is crucial for understanding interactions at interfaces or in complex environments. nih.gov

Computational Chemistry and Theoretical Modeling of Butylammonium Chloride

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely employed to predict the geometric, electronic, and vibrational properties of molecules with high accuracy.

DFT calculations are crucial for determining the most stable three-dimensional structure of the butylammonium (B8472290) cation. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. acs.org Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. acs.orgnih.gov

For the butylammonium cation, DFT predicts specific bond lengths and angles that characterize its conformation. The alkyl chain tends to adopt a staggered, low-energy conformation. The charge of the cation is primarily localized on the ammonium (B1175870) head group (-NH₃⁺), which influences its interactions with surrounding anions and solvent molecules. escholarship.org

Analysis of the electronic structure often includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net In the butylammonium cation, the HOMO is typically associated with the C-C and C-H sigma bonds, while the LUMO is centered around the ammonium group, indicating its susceptibility to nucleophilic attack.

Table 1: Predicted Geometric Parameters for a Butylammonium Cation This table presents typical data ranges derived from DFT studies on similar primary alkylammonium cations.

ParameterTypical Calculated Value
C-C Bond Length1.52 - 1.54 Å
C-N Bond Length1.48 - 1.50 Å
N-H Bond Length1.02 - 1.04 Å
C-C-C Bond Angle112° - 114°
C-C-N Bond Angle110° - 113°
H-N-H Bond Angle107° - 109°

The interactions between the butylammonium cation and the chloride anion are dominated by strong hydrogen bonds (H-bonds). The three acidic protons of the -NH₃⁺ group act as hydrogen bond donors, while the chloride anion is a strong hydrogen bond acceptor. rsc.org DFT calculations can precisely quantify the energy of these interactions. nih.gov

The stabilization energy of the butylammonium chloride ion pair is a key output of these calculations, with values often in the range of -20 to -30 kcal/mol, indicating a very stable association. acs.org The formation of these ion pairs leads to extensive hydrogen-bonded networks, particularly in the solid state or in concentrated solutions. nih.gov These networks are fundamental to the material's properties, influencing its melting point, viscosity, and conductivity. nih.govstanford.edu Advanced DFT techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to visualize and characterize the nature of these hydrogen bonds, distinguishing them from weaker van der Waals interactions. acs.org

Table 2: Calculated Interaction Energies for Hydrogen Bonds in Alkylammonium-Chloride Systems Data is illustrative and based on findings for similar H-bonding systems.

Interacting PairType of InteractionCalculated Stabilization Energy (kcal/mol)
N-H···Cl⁻Hydrogen Bond-10 to -15
C-H···Cl⁻Weak Hydrogen Bond-1 to -3

DFT is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, DFT calculations can help assign the complex bands observed in experimental spectra. acs.org For instance, the N-H stretching vibrations of the ammonium group are typically found in the 3100-3300 cm⁻¹ region, while C-H stretching modes appear between 2800 and 3000 cm⁻¹. acs.org Theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations, leading to excellent agreement with experimental data. nih.gov This allows for a detailed understanding of how intermolecular interactions, such as hydrogen bonding to the chloride anion, affect the vibrational frequencies. acs.org

Molecular Dynamics (MD) Simulations

MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time. researchgate.net It provides a dynamic picture of the system, allowing for the study of complex processes like solvation and transport phenomena.

MD simulations are used to explore how this compound behaves when dissolved in solvents, such as water or organic solvent mixtures. researchgate.net These simulations model the rearrangement of solvent molecules around the butylammonium cation and the chloride anion, a process known as solvation. rsc.org The results often show that in aqueous solutions, water molecules form a structured hydration shell around the ions, participating in hydrogen bonding with both the -NH₃⁺ group and the Cl⁻ anion. nih.gov

A key aspect studied is ion pairing. researchgate.net MD simulations can determine the relative populations of different types of ion pairs:

Contact Ion Pairs (CIP): The cation and anion are in direct contact.

Solvent-Separated Ion Pairs (SSIP): The cation and anion are separated by a single layer of solvent molecules.

Free Ions: The ions are fully solvated and move independently.

The balance between these states is highly dependent on the solvent composition and concentration. acs.org In solvents with low polarity, CIPs are more common, whereas high-polarity solvents like water promote the formation of SSIPs and free ions. The dynamics of these solvation shells are often characterized by a time correlation function, which typically shows a rapid initial decay due to local molecular motions followed by a slower decay related to the structural reorganization of the solvent. acs.orgnih.gov

MD simulations are an effective method for calculating transport properties, which are critical for applications like electrolytes. acs.org The self-diffusion coefficient (D) of each ion is a measure of its translational mobility and can be calculated from the simulation trajectory using the Einstein relation, which links D to the mean squared displacement (MSD) of the particles over time. researchgate.netnih.gov

Simulations of protic ionic liquids similar to this compound show that the diffusion of ions decreases as the system's viscosity increases. acs.orgnih.gov The diffusion coefficients of the cation and anion are often similar, suggesting their motion is correlated due to strong electrostatic and hydrogen-bonding interactions. acs.org Scaling the atomic charges in the force field (e.g., to 85% of their integer value) has been shown to improve the prediction of transport properties by better accounting for electronic polarization effects in non-polarizable models. acs.orgnih.gov

Ionic mobility (µ) relates an ion's drift velocity to the strength of an applied electric field and is directly proportional to the diffusion coefficient through the Nernst-Einstein equation. d-nb.info Non-equilibrium MD simulations, where an external electric field is explicitly added to the system, can also be used to calculate ionic mobility directly. d-nb.info

Table 3: Representative Self-Diffusion Coefficients for Alkylammonium-Based Ionic Liquids from MD Simulations Data derived from simulations of n-butylammonium acetate (B1210297) at 298 K, illustrating typical magnitudes. nih.gov

IonSelf-Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s)
Butylammonium Cation~0.1 - 0.5
Anion (e.g., Acetate/Chloride)~0.1 - 0.5

Structural Modifications and Hydrogen Bonding Networks in Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are mixtures of two or more components that form a liquid at a temperature much lower than the melting points of the individual constituents. mdpi.com In DESs involving tetrabutylammonium (B224687) chloride (TBAC), TBAC typically acts as the hydrogen bond acceptor (HBA). The chloride ion (Cl⁻) is the primary site for forming strong hydrogen bonds with hydrogen bond donor (HBD) molecules.

Molecular dynamics simulations and spectroscopic analyses, such as FT-IR and NMR, are used to confirm the chemical structures and interactions within these solvents. researchgate.net Research on DESs composed of TBAC and fatty acids like decanoic acid (DA) or octanoic acid (OC) shows that the chloride anion plays a critical role in the formation of the eutectic mixture. azaruniv.ac.irresearchgate.net The strong interaction between the Cl⁻ anion and the carboxylic acid's hydroxyl group can lead to reduced mobility of the anion compared to the other components in the mixture. azaruniv.ac.ir

A DES formed from tetrathis compound and levulinic acid was characterized as a moderately dense and viscous fluid, which points to strong HBA:HBD hydrogen bonding. nih.govacs.org Computational simulations support the idea that the nanoscopic structure and dynamics of the hydrogen bonding network are the root cause of the fluid's macroscopic properties. nih.govacs.org

Table 1: Examples of HBDs Used with Tetrathis compound (TBAC) to Form DESs

Hydrogen Bond Donor (HBD)HBA:HBD Molar RatioKey ObservationReference
Levulinic Acid2:1Forms a moderately dense and viscous fluid with strong hydrogen bonding. nih.gov, acs.org
n-Decanoic Acid (DA)Variable (e.g., 1:2)Allows for tunable gas solubility (C2H4/C2H6) by altering the molar ratio. researchgate.net
Octanoic Acid (OC)1:2The chloride anion is a key species in the formation of the DES. researchgate.net

Vapor-Liquid Interface Phenomena in Butylammonium-based Systems

The study of vapor-liquid interfaces is critical for understanding phenomena such as evaporation and condensation. researchgate.net Computational methods, including molecular dynamics simulations, are essential for investigating the behavior of molecules at these interfaces. ethz.ch These simulations analyze the kinetic boundary conditions that regulate how molecules interact with the interface, influencing mass and energy transfer between the liquid and vapor phases. researchgate.net

The properties of a vapor-liquid interface are influenced by the bulk properties of both the liquid and vapor phases. researchgate.net For complex mixtures, such as those containing organic molecules and water, understanding the orientation and interactions of each component at the interface is key. researchgate.net For example, simulations of formamide-water systems have been used to investigate the concentration and behavior of formamide (B127407) at the surface of the aqueous phase, which is relevant to atmospheric chemistry. uni-miskolc.hu

While the computational modeling of interface phenomena is an active field of research, specific studies focusing on the vapor-liquid interface of this compound-based systems are not prominent in the reviewed literature. General principles suggest that the amphiphilic nature of the butylammonium cation would lead to specific orientations at a vapor-water interface, but detailed simulation data for this specific compound is needed for a complete understanding.

Thermodynamic Modeling and Phase Equilibria Prediction

Thermodynamic modeling is employed to predict the conditions under which different phases, such as clathrate hydrates or liquid DESs, are stable and to forecast their physical properties.

Clathrate Hydrate (B1144303) Formation and Stability

This compound, specifically tetra-n-butylammonium chloride (TBAC), is known to form semiclathrate hydrates. In these structures, water molecules form a cage-like lattice, and the large tetrabutylammonium (TBA⁺) cations occupy large cavities within this lattice. ijcce.ac.ir These hydrates are notable for their ability to stabilize the inclusion of small gas molecules, such as methane (B114726) (CH₄), in the remaining small cavities. researchgate.net

The presence of TBAC significantly moderates the thermodynamic conditions required for gas hydrate formation, meaning hydrates can form at higher temperatures and lower pressures than they would in pure water. ijcce.ac.irresearchgate.net This makes TBAC a potent thermodynamic promoter for applications like gas storage and transportation. acs.org Experimental studies have measured the phase equilibrium conditions for mixed hydrates of TBAC and various gases. For TBAC + methane hydrates, increasing the concentration of TBAC enhances the stability of the hydrate structure. ijcce.ac.irresearchgate.net

The stability of these semiclathrate hydrates can be quantified by their dissociation temperatures and enthalpies. For instance, mixed TBAC + Tetrabutylphosphonium chloride (TBPC) + CH₄ hydrates were found to have dissociation enthalpies ranging from 153.04 to 203.92 kJ/mol of CH₄, which is significantly higher than that of pure methane hydrate. acs.org This indicates a strong stabilization effect from the mixed salts. acs.org

Table 2: Phase Equilibrium Stability Data for TBAC + CH₄ Semiclathrate Hydrates

TBAC Mass FractionTemperature Range (K)Pressure Range (MPa)Key FindingReference
0.0500281.65 - 292.85-Methane partially occupied small cages, increasing hydrate stability. researchgate.net
0.0997281.65 - 292.85-Increased TBAC concentration enhances the stabilization effect. researchgate.net
0.15277.1 - 293.21.02 - 9.83TBAC remarkably moderates the hydrate formation conditions. researchgate.net
0.2000281.65 - 292.85-The presence of TBAC leads to milder P-T conditions for hydrate formation. researchgate.net
0.3001281.65 - 292.85-Demonstrates strong stabilization at higher concentrations. researchgate.net

Deep Eutectic Solvent Behavior and Property Prediction

Predicting the physicochemical properties of DESs is crucial for their application. Models are developed to forecast properties like density, viscosity, and thermal stability based on the DES components and their molar ratios. researchgate.netresearchgate.net For DESs made from tetrathis compound (TBAC), experimental measurements provide the data needed to develop and validate these predictive models. researchgate.netacs.org

A DES composed of TBAC and levulinic acid (in a 2:1 molar ratio) was found to be slightly denser than water, with density decreasing linearly with temperature. nih.govacs.org The viscosity of these solvents can be significant, and models like the Vogel-Fulcher-Tamman (VFT) equation are often used to describe their temperature-dependent behavior. researchgate.net For some TBAC-based DES aqueous solutions, the hard-sphere model has been successfully used to predict viscosity. researchgate.net

The behavior of these solvents, including properties like gas solubility, can be precisely controlled. In a study of a DES made from TBAC and n-decanoic acid, researchers found that they could achieve tunable ethylene (B1197577)/ethane selectivities by simply altering the molar ratio of the components, demonstrating the high degree of design possible with these systems. researchgate.net

Table 3: Experimental Density of TBAC:Levulinic Acid (2:1) DES at Atmospheric Pressure

Temperature (K)Density (g·cm⁻³)Reference
293.151.0307 acs.org
303.151.0231 acs.org
313.151.0155 acs.org
323.151.0080 acs.org
333.151.0004 acs.org
Note: The original source provides data with more precision. acs.org This table is a summary.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the nature of chemical bonds and other intermolecular interactions. researchgate.net It does so by examining the topology of the electron density of a molecular system. researchgate.net QTAIM analysis can differentiate between covalent bonds and non-covalent interactions, such as hydrogen bonds, by calculating specific properties at bond critical points (BCPs)—locations where the electron density is at a minimum between two interacting atoms. researchgate.net

Key topological parameters at a BCP include:

The electron density (ρc): Its value correlates with the strength of the bond.

The Laplacian of the electron density (∇²ρc): The sign of the Laplacian helps distinguish between shared interactions (covalent bonds, ∇²ρc < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces, ∇²ρc > 0).

The total electron energy density (Hc): The sign of Hc can also characterize the interaction, with Hc < 0 indicating a degree of covalent character. researchgate.netresearchgate.net

In the context of this compound systems, QTAIM is ideally suited for characterizing the hydrogen bonds that are fundamental to the structure of its DESs and clathrate hydrates. For a DES made of TBAC and an HBD like levulinic acid, QTAIM analysis could be applied to the results of Density Functional Theory (DFT) calculations to precisely quantify the strength and nature of the H-bond between the chloride ion and the acid's hydroxyl group. nih.govacs.org Such analysis would reveal the values of ρc, ∇²ρc, and Hc for the Cl⁻···H-O interaction, providing a quantitative description of the bond that underpins the solvent's properties. researchgate.net While specific QTAIM studies focused solely on this compound are not detailed in the provided results, the methodology is widely applied to characterize interactions involving anions like chloride, making it a vital tool for future detailed studies of this compound. researchgate.net

Reactive and Catalytic Behavior of Butylammonium Chloride Derivatives

Butylammonium (B8472290) Chlorides as Phase Transfer Catalysts (PTCs)

Phase transfer catalysis is a powerful technique in synthetic chemistry for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgbiomedres.us Quaternary ammonium (B1175870) salts, including butylammonium derivatives, are among the most common and effective PTCs. wikipedia.orgalfachemic.com They enhance reaction rates, improve yields, and allow for milder reaction conditions by acting as a transport vehicle for reactive anions across the phase boundary. biomedres.usalfachemic.com

The catalytic action of butylammonium chlorides in multiphase systems is primarily explained by the "extraction mechanism". core.ac.uk In a typical liquid-liquid system, an inorganic nucleophile (like sodium cyanide) is dissolved in the aqueous phase, while the organic substrate (like an alkyl halide) is in the organic phase. youtube.comyoutube.com The reaction is negligible without a catalyst due to the mutual insolubility of the reactants.

The mechanism proceeds as follows:

Ion Exchange: The quaternary ammonium cation (Q⁺), such as the tetrabutylammonium (B224687) cation, is sufficiently lipophilic due to its butyl groups to be soluble in the organic phase. youtube.com At the aqueous-organic interface, it exchanges its chloride anion for a reactant anion (Y⁻) from the aqueous phase. youtube.com

Ion Pair Formation and Transfer: This forms a lipophilic ion pair, [Q⁺Y⁻], which is soluble in the organic solvent. theaic.org This ion pair then migrates from the interface into the bulk of the organic phase. youtube.com

Reaction in Organic Phase: Within the organic phase, the anion (Y⁻) is weakly solvated, making it highly "naked" and therefore more reactive. operachem.com It reacts with the organic substrate (RX) to form the product (RY). youtube.com

Catalyst Regeneration: The newly formed anion (X⁻) pairs with the quaternary ammonium cation (Q⁺) to form [Q⁺X⁻]. This ion pair then migrates back to the aqueous interface to be exchanged for another reactant anion (Y⁻), thus completing the catalytic cycle. youtube.com

The use of butylammonium chloride derivatives as PTCs significantly accelerates reaction rates and boosts product yields in heterogeneous reactions. alfachemic.com By effectively transporting nucleophiles into the organic phase, these catalysts overcome the physical barrier separating the reactants, allowing the reaction to proceed under milder conditions and often in shorter timeframes. biomedres.usyoutube.com

A classic example is the nucleophilic substitution reaction between an alkyl halide and an aqueous solution of a salt. For instance, the reaction of 1-bromooctane (B94149) with an aqueous solution of sodium cyanide to produce nonanenitrile (B147369) shows minimal conversion without a catalyst. However, the addition of a catalytic amount of a quaternary ammonium salt like tetrabutylammonium bromide results in a yield of 92% in approximately two hours. youtube.com Similarly, in the reaction between n-butyl bromide and sodium phenolate (B1203915), the choice and concentration of the PTC, such as tetrabutylammonium bromide (TBAB), has a marked effect on the product yield. theaic.org

Table 1: Effect of PTC on Phenylbutyl Ether Synthesis

Comparison of yields for the reaction of sodium phenolate and n-butyl bromide with different phase transfer catalysts. theaic.org

CatalystCatalyst Concentration (mol)Yield (%)
Tetrabutylammonium bromide (TBAB)0.00172.3
Butyldimethylanilinium bromide (BDAB)0.00158.6
BPBPB0.00185.4
BPBPB: 3,5-Bis [ (2-methyl-naphthylene-1-yl) - phenyl-amino-phenyl ] – butyl - (2-methoxy-naphthalene-1-yl) –phenyl-ammoniumbromide, a specialized starburst PTC.

The catalytic efficiency of butylammonium chlorides extends to the synthesis of complex heterocyclic compounds.

Benzimidazole (B57391) Synthesis: In the synthesis of benzimidazole derivatives, which are important scaffolds in medicinal chemistry, tetrathis compound has been employed as a catalyst. nih.gov It facilitates double condensation reactions, for example, between o-phenylenediamine (B120857) derivatives and other reagents to form the core benzimidazole structure. nih.gov While various acid catalysts are often used for this transformation, PTCs like tetrathis compound offer an alternative route under different reaction conditions. nih.govorganic-chemistry.org

Synthesis of Other Heterocycles: Tetrathis compound (TBAC) has been shown to be effective in multi-step reaction sequences. In one reported process, TBAC first acts as a soluble source of chloride to catalyze the ring-opening of epichlorohydrin (B41342) and subsequent reaction with phosgene. phasetransfercatalysis.com In the second step, the same TBAC, without being isolated, functions as a phase-transfer catalyst to transfer and activate inorganic sulfide (B99878) for a nucleophilic displacement reaction, leading to the formation of a 5-(chloromethyl)-1,3-oxathiolane-2-one ring. phasetransfercatalysis.com This demonstrates the versatility of TBAC in facilitating specific and sequential organic transformations.

Table 2: Application of Tetrathis compound (TBAC) in Heterocycle Synthesis

Examples of specific transformations catalyzed by TBAC. nih.govphasetransfercatalysis.com

Reaction TypeReactantsProductRole of TBAC
Double Condensationo-phenylenediamine derivative, sulfonyl chloride derivativeBenzimidazole derivativeCatalyst for condensation nih.gov
Sequential Ring-Opening and CyclizationEpichlorohydrin, Phosgene, Inorganic Sulfide5-(chloromethyl)-1,3-oxathiolane-2-oneCatalyst for ring-opening and subsequent phase transfer catalysis phasetransfercatalysis.com

Role in Complex Reaction Pathways

Beyond standard phase transfer catalysis, butylammonium salts can influence complex reaction mechanisms through more subtle interactions, such as competitive ion-pairing and by enabling solvent-free reaction conditions.

In complex reaction systems, various ions compete to form ion pairs, and these interactions can significantly influence the reaction outcome. nih.govacs.org The presence of a high concentration of a salt like tetrathis compound can alter or suppress a catalytic pathway that relies on a specific ion, such as perchlorate (B79767).

While direct studies on this compound suppressing perchlorate catalysis are specific, the underlying principle of ion-pair competition is well-documented. nih.govacs.org For example, in reactions where a metal catalyst's activity is modulated by a perchlorate counter-ion, the addition of tetrathis compound introduces a large excess of both tetrabutylammonium cations and chloride anions. The tetrabutylammonium cation can compete with the metal center to form an ion pair with the perchlorate anion. This sequestration can inhibit the perchlorate's role in the catalytic cycle. nih.govacs.org This demonstrates that ion-pairing interactions involving species like tetrabutylammonium can be a tool to control selectivity and reactivity in complex chemical systems. nih.gov

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is an emerging green chemistry technique that often avoids the need for bulk solvents. researchgate.netmdpi.com this compound derivatives have found applications as additives or catalysts in such solid-state syntheses.

For instance, tetrathis compound (TBACl) is used as an additive in the mechanochemical synthesis of corannulene, a complex polycyclic aromatic hydrocarbon. researchgate.net In this context, the salt likely acts as a solid-state facilitator, preventing aggregation of reactants and aiding in the transfer of ionic intermediates generated during the milling process. The use of mechanochemical methods with additives like TBACl can be more efficient than conventional solution-phase reactions. researchgate.net

Table 3: Example of this compound in Mechanochemical Synthesis

Application of TBACl in a solvent-free, solid-state reaction. researchgate.net

Target MoleculeReaction TypeAdditiveMethodAdvantage
CorannulenePalladium-catalyzed direct arylationTetrathis compound (TBACl)Ball-millingEfficient, solvent-free synthesis of a complex nanographene structure. researchgate.net

This compound in Reduction Reactions (e.g., Borohydride (B1222165) Formation)

Quaternary ammonium salts, particularly derivatives of butylamine, play a significant role in specialized reduction reactions, most notably in the formation of borohydride compounds. Tetra-n-butylammonium chloride (TBACl), a prominent member of this class, serves as a key reactant in the synthesis of various borohydride species. Its utility stems from its ability to participate in salt metathesis reactions, yielding borohydride salts with the bulky tetrabutylammonium cation, which confers solubility in organic solvents. rsc.orgwikipedia.org

Research has detailed the synthesis of tetrabutylammonium borohydride ([CH₃(CH₂)₃N]₄BH₄ or TBABH₄) through the reaction of tetra-n-butylammonium chloride with sodium borohydride (NaBH₄). rsc.org This reaction is a fundamental step that facilitates further transformations to more complex borane (B79455) structures. For instance, TBABH₄ can be used as an intermediate in the synthesis of tetrabutylammonium octahydrotriborate ([CH₃(CH₂)₃N]₄B₃H₈), a compound of interest for applications such as solid electrolytes. rsc.org

A detailed study of the reaction to form deuterated octahydrotriborate (B₃D₈⁻) from sodium borodeuteride (NaBD₄) and TBACl revealed a two-step mechanism. rsc.org The initial borodeuteride anion (BD₄⁻) is first converted to an intermediate, B₂D₇⁻, which then transforms into the final B₃D₈⁻ product. This demonstrates that the B-D bond breaking is the rate-limiting step in the formation of the triborate species. rsc.org

The electrochemical behavior of the tetrabutylammonium (TBA⁺) cation itself involves reduction. Studies have shown that the direct electrochemical reduction of the TBA⁺ ion at a gold electrode leads to the reductive cleavage of a carbon-nitrogen bond, resulting in the formation of tributylamine (B1682462) and a butyl radical. marquette.edu

Table 1: Synthesis of Tetrabutylammonium Octahydrotriborate from Tetrathis compound

The following table summarizes the key reaction steps and findings for the synthesis of tetrabutylammonium octahydrotriborate, starting from tetra-n-butylammonium chloride. rsc.org

Reaction Step Equation Key Findings
1. Salt Metathesis [CH₃(CH₂)₃N]₄Cl + 3NaBH₄ → [CH₃(CH₂)₃N]₄BH₄ + NaCl + 2 NaBH₄This initial step is effectively carried out via planetary ball milling to produce tetrabutylammonium borohydride. rsc.org
2. Triborate Formation [CH₃(CH₂)₃N]₄BH₄+ 2NaBH₄+ 2CH₂Cl₂ → [CH₃(CH₂)₃N]₄B₃H₈ + 2CH₃Cl+ 2NaClThe reaction proceeds in dichloromethane (B109758) to form the target octahydrotriborate salt with a yield of approximately 80%. rsc.org
3. Mechanistic Insight BD₄⁻ → B₂D₇⁻ → B₃D₈⁻Ex-situ measurements using the deuterated analogue (NaBD₄) revealed the presence of a B₂D₇⁻ intermediate, confirming a two-step reaction mechanism. rsc.org The complete conversion to B₃D₈⁻ occurs after 38 hours at 65°C. rsc.org

Advanced Materials Applications of Butylammonium Chloride Systems

Deep Eutectic Solvents (DESs)

Deep eutectic solvents are a class of solvents typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). nih.gov These mixtures exhibit a significant depression in melting point compared to their individual components, often resulting in a liquid state at room temperature. nih.govmdpi.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) chloride, are commonly used as HBAs in the synthesis of these "designer solvents." mdpi.commdpi.com

Formation and Characterization of Quaternary Butylammonium (B8472290) Chloride-based DESs

The formation of deep eutectic solvents involving tetrabutylammonium chloride (TBAC), a quaternary ammonium salt, is a straightforward process based on the interaction between an HBA and an HBD. nih.govijaresm.com The most common method involves gently heating and stirring a mixture of TBAC (the HBA) with a selected HBD until a clear, homogeneous liquid is formed. ijaresm.com This process is an example of a reaction with 100% atom economy and typically requires no further purification. mdpi.comijaresm.com

A variety of HBDs can be combined with TBAC to form DESs, including:

Polyols: Glycerol (B35011), ethylene (B1197577) glycol, and triethylene glycol. researchgate.net

Carboxylic Acids: Decanoic acid, levulinic acid, and propionic acid. researchgate.netacs.orgpku.edu.cn

Amides: Urea. acs.org

Aprotic Compounds: In some novel systems, aprotic compounds like succinonitrile (B93025) have been used, where hydrogen bonds form between the salt's anion and the methylene (B1212753) group of the aprotic compound. ornl.govosti.gov

The formation of the DES is driven by hydrogen bonding between the chloride anion of TBAC and the hydrogen-donating group of the HBD. mdpi.comornl.gov This interaction disrupts the crystal lattice of the individual components, leading to a significant melting point depression. nih.govmdpi.com

Characterization of these DESs is crucial to understand their structure and properties. Standard techniques include:

Spectroscopy: Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the interactions between the HBA and HBD. ijaresm.comornl.govacs.org

Thermal Analysis: Differential Scanning Calorimetry (DSC) helps to determine thermal properties, such as the glass transition and melting points, while Thermogravimetric Analysis (TGA) is used to assess thermal stability. ijaresm.comresearchgate.netacs.org

Phase Diagrams: Solid-liquid equilibrium (SLE) phase diagrams are constructed to identify the eutectic point, which is the specific molar ratio of components that yields the lowest melting temperature. ijaresm.comacs.org For some TBAC-based systems, such as with succinonitrile, a melting point may not be observed even at very low temperatures (down to -90 °C), indicating a very stable liquid phase. ornl.govornl.gov

Influence of Composition on Physicochemical Properties of DESs

The physicochemical properties of tetrathis compound (TBAC)-based DESs are highly tunable and depend significantly on their composition. mdpi.comresearchgate.net Key factors influencing these properties include the nature of the hydrogen bond donor (HBD), the molar ratio of the HBA to HBD, and temperature. mdpi.comresearchgate.net

Density: The density of DESs is influenced by the choice of HBD. Studies on DESs composed of tetra-alkylammonium salts (including TBAC) with various HBDs like levulinic acid, ethylene glycol, and glycerol show that density changes with the HBD type. mdpi.com For DESs made from TBAC and 3-amino-1-propanol (AP), the density increases as the molar ratio of AP increases, which is contrary to the trend observed with other salts like tetrabutylammonium bromide (TBAB). mostwiedzy.pl This highlights the specific influence of the anion (chloride vs. bromide) in conjunction with the HBD. mostwiedzy.pl Generally, the density of TBAC-based DESs decreases with increasing temperature. mostwiedzy.pl

Viscosity: Viscosity is a critical property that is strongly dependent on the DES composition. For instance, a DES made of TBAC and levulinic acid is a viscous fluid, with viscosity decreasing significantly as temperature increases. acs.org The choice of HBD has a profound impact; DESs synthesized with ethylene glycol or triethylene glycol tend to have lower viscosities compared to those made with glycerol. researchgate.net This is attributed to the different hydrogen bonding networks and molecular structures of the HBDs.

Surface Tension and Refractive Index: These properties are also tailored by the composition. For three different DES systems using TBAC with glycerol, ethylene glycol, and triethylene glycol, distinct values for surface tension and refractive index were measured across a range of temperatures (293.15 to 353.15 K). researchgate.net

The ability to manipulate these properties by simply altering the components or their ratios makes TBAC-based DESs highly versatile for specific applications. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of Select Tetrathis compound (TBAC) Based DESs

Hydrogen Bond Donor (HBD)Molar Ratio (TBAC:HBD)PropertyValueTemperature (K)Reference
Propionic Acid1:2Density (g·cm⁻³)0.965298.15 pku.edu.cn
Ethylene Glycol1:2Density (g·cm⁻³)0.985298.15 pku.edu.cn
Levulinic Acid1:2Viscosity (mPa·s)636293.15 acs.org
Levulinic Acid1:2Viscosity (mPa·s)42.7333.15 acs.org
Propionic Acid1:2Conductivity (mS·cm⁻¹)0.28298.15 pku.edu.cn
Ethylene Glycol1:2Conductivity (mS·cm⁻¹)0.62298.15 pku.edu.cn

Dielectric Properties and Ionic Conductivity in DES Systems

The dielectric properties and ionic conductivity of deep eutectic solvents (DESs) are fundamental to their application in electrochemistry and as media for microwave-assisted processes. researchgate.netresearchgate.net For systems based on tetrathis compound (TBAC), these properties are influenced by composition, temperature, and the nature of the hydrogen bond donor (HBD).

Research on DESs composed of TBAC with HBDs like propionic acid, ethylene glycol, and polyethylene (B3416737) glycol shows that electrical conductivity varies significantly with the choice of HBD. pku.edu.cn For example, at 298.15 K, the conductivity of TBAC:Ethylene Glycol (1:2) is more than double that of TBAC:Propionic Acid (1:2), indicating that the HBD plays a crucial role in facilitating ion transport. pku.edu.cn

The temperature dependence of both electrical conductivity and viscosity in these DESs often follows the Vogel-Fulcher-Tamman (VFT) equation, which is characteristic of systems with glass-forming behavior. pku.edu.cn This indicates a strong coupling between charge transport and the structural relaxation of the solvent. researchgate.net

A comparative study of DESs based on decanoic acid and TBAC at varying molar compositions revealed that the composition strongly impacts their dielectric and ionic conductivities. researchgate.net Dielectric spectroscopy is a powerful tool used to investigate the reorientational dynamics of the molecular dipoles and the translational motion of ions. researchgate.netresearchgate.net In these systems, the dielectric loss spectra can reveal contributions from both dipolar relaxation processes and DC conductivity. researchgate.net The relationship between the structural dynamics (molecular reorientation) and charge transport (ionic conductivity) is a key area of investigation, aiming to understand how the movement of constituent molecules influences the mobility of ions. researchgate.net

Interfacial Phenomena and Stability of Hydrophobic DESs

Hydrophobic deep eutectic solvents (DESs) are a subclass that has garnered attention as water-immiscible solvents for applications like extraction. nih.govnih.gov The interface between these DESs and an aqueous phase is critical to their performance. Molecular dynamics simulations have been employed to study the interfacial properties of hydrophobic DESs, including one composed of tetrathis compound (TBAC) and decanoic acid (DA) in a 1:2 molar ratio. nih.govnih.govacs.org

Key findings from these simulations include:

Interfacial Tension: The interfacial tension between the TBAC-decanoic acid DES and water is relatively low (approx. 4 mN·m⁻¹). nih.govnih.gov This value is considerably lower than that of other hydrophobic DESs, such as those based on thymol (B1683141) or menthol (B31143) with decanoic acid. nih.govacs.org

Density Profiles: At the interface, there is a preferential alignment of the components. For the TBAC-decanoic acid/water system, large peaks in the density profile for the hydroxyl oxygen of decanoic acid are observed at the interface. nih.gov This indicates that the more hydrophilic part of the HBD molecule orients itself towards the aqueous phase. nih.gov

Solubility and Stability: The stability of hydrophobic DESs in the presence of water is a crucial factor. The TBAC-decanoic acid system demonstrates some water-in-DES solubility, which distinguishes it from highly hydrophobic DESs where water solubility is negligible. nih.govnih.gov The structure of the DES-water interface, including the formation of hydrogen bonds between decanoic acid and water, plays a vital role in these phenomena. nih.gov

The composition of the DES directly impacts these interfacial features. The size and hydrophobicity of the constituent molecules (both HBA and HBD) determine the structural arrangement at the interface, which in turn influences the thermodynamic and kinetic barriers for processes like substrate extraction from water. researchgate.net

Perovskite Materials and Optoelectronic Devices

In the realm of optoelectronics, n-butylammonium halides are utilized as additives to control the formation and improve the quality of perovskite thin films, which are the active layers in high-performance solar cells and other devices. kpheart.edu.pkresearchgate.net

n-Butylammonium Chloride Doping for Perovskite Film Morphology Control

The morphology of the perovskite film—its uniformity, crystal size, and absence of defects like pinholes—is a critical determinant of device performance. nus.edu.sgresearchgate.net The rapid and often uncontrolled crystallization of perovskite materials can lead to poor film quality. kpheart.edu.pkresearchgate.net n-Butylammonium chloride (BACl) has been successfully employed as a dopant or additive in the perovskite precursor solution to manage this crystallization process. kpheart.edu.pkbohrium.com

When BACl is incorporated into the precursor solution for bismuth-based perovskites (e.g., Cs₃Bi₂I₉), it has been shown to significantly improve the film morphology. kpheart.edu.pkresearchgate.net The resulting films are more compact, exhibit better surface coverage, and are free of pinholes. kpheart.edu.pk This improvement is attributed to the interaction of the butylammonium cation and chloride anion during the crystallization phase. kpheart.edu.pkbohrium.com

Key effects of n-butylammonium chloride doping include:

Improved Crystallinity: The addition of BACl leads to sharper and more intense peaks in X-ray diffraction (XRD) patterns, indicating enhanced crystallinity of the perovskite film. researchgate.net

Controlled Crystal Growth: The presence of additives like BACl can influence the transition between different perovskite phases (e.g., from the δ-phase to the desired α-phase in FAPbI₃ perovskites), leading to a more uniform and stable final structure. bohrium.com

Reduced Surface Roughness: Doping with alkylammonium chlorides can result in a smoother film surface, which is beneficial for charge transport and device efficiency. bohrium.com

The use of n-butylammonium chloride, often in conjunction with other additives like methylammonium (B1206745) chloride (MACl), allows for fine-tuning of the perovskite layer's properties, ultimately leading to better-performing and more stable optoelectronic devices. nus.edu.sgbohrium.com

Crystallinity Enhancement and Film Quality Improvement in Perovskite Solar Cells

The incorporation of this compound (BACl) as an additive in perovskite precursor solutions has been identified as a strategy to enhance the quality of perovskite films. Research indicates that the addition of BACl can lead to significant improvements in film morphology and crystallinity, which are critical factors for the performance of perovskite solar cells (PSCs). kpheart.edu.pkresearchgate.net

In the fabrication of bismuth-based perovskite solar cells, which are explored as a less toxic alternative to lead-based PSCs, challenges such as poor film morphology and crystallinity are often encountered. The crystallization process of these materials can be abrupt, resulting in the formation of isolated crystals rather than a uniform, pinhole-free film. kpheart.edu.pkresearchgate.net The introduction of this compound into the precursor solution of Cs3Bi2I9 has been shown to address these issues. Preliminary findings suggest that BACl doping not only improves the film's morphology but also enhances its crystallinity. kpheart.edu.pkresearchgate.net This is attributed to the ability of the additive to modulate the crystallization process, leading to the formation of more compact and uniform thin films. kpheart.edu.pk

The positive impact of BACl extends to other types of perovskite systems as well. For instance, in formamidinium lead triiodide (FAPbI3) based solar cells, this compound has been used as an additive to promote more ordered perovskite crystallization. nih.gov This can help in improving the lifetime of the solar cells by regulating lattice strain. nih.gov Furthermore, organic chloride additives like this compound are explored to optimize the perovskite film morphology and enhance its stability. nus.edu.sg The use of BACl at the interface between the electron transport layer (such as SnO2) and the perovskite layer can also improve the quality of the perovskite film, contributing to better energy band alignment and enhanced photogenerated charge transfer, ultimately leading to higher power conversion efficiency. acs.org

Studies have also investigated the effect of different alkylammonium chlorides on perovskite films. When this compound, along with other alkylammonium chlorides, was used as a passivating agent, it was observed that the perovskite film exhibited a more uniform grain size distribution and a reduction in grain boundary defects. researchgate.net The interaction of the alkylammonium chloride with the perovskite film can lead to a reduced trap state density and an increased carrier lifetime. researchgate.net

The table below summarizes the observed effects of this compound on perovskite film properties.

Perovskite SystemRole of this compoundObserved EffectsReference(s)
Cs3Bi2I9 (Bismuth-based)Additive in precursor solutionImproved film morphology, enhanced crystallinity, formation of compact and pinhole-free films. kpheart.edu.pkresearchgate.net
FAPbI3AdditivePromotes more ordered perovskite crystallization, regulates lattice strain. nih.gov
General PerovskitesOrganic chloride additiveOptimizes film morphology, enhances stability. nus.edu.sg
SnO2/Perovskite InterfaceInterface modifierImproves perovskite film quality, enhances photogenerated charge transfer. acs.org
FA0.1MA0.9PbI3Passivating agentMore uniform grain size distribution, fewer grain boundary defects, reduced trap state density, increased carrier lifetime. researchgate.net

Integration into Hole Transport Materials for Photovoltaic Devices

This compound has been utilized in strategies aimed at modifying the interface involving the hole transport material (HTM) in perovskite solar cells, and in some cases, enabling the fabrication of HTL-free devices. These approaches leverage the properties of this compound to passivate defects and improve charge extraction at the perovskite/electrode interface.

In one study, various alkylammonium chlorides, including this compound (BACl), were employed as passivating interface layers in hole transport layer (HTL)-free carbon-based perovskite solar cells (C-PSCs). frontiersin.orgresearchgate.net These alkylammonium chlorides were used to form 2D perovskite structures at the 3D perovskite boundary. frontiersin.org This surface passivation resulted in improved uniformity of perovskite grain sizes, a reduction in defects at the grain boundaries, and the creation of a favorable energy level alignment. frontiersin.org The interaction between the alkylammonium chlorides and the perovskite film was found to increase with the length of the alkyl chain, leading to a reduced trap state density and an increased carrier lifetime. researchgate.net

Another research effort focused on the passivation of the interface between the perovskite and a CuInS2 hole-transporting layer in a carbon-based perovskite solar cell through a this compound treatment. dntb.gov.ua This highlights a direct application of this compound to modify and improve the functionality of an inorganic HTL.

The inclusion of chloride, in a more general sense, has been shown to be beneficial in improving the performance of perovskite solar cells by doping the hole transport material. For instance, in CH3NH3PbBr3-based cells, p-doping of an organic HTM with a deep HOMO level and wide band gap was shown to reduce recombination, leading to a significant increase in the open-circuit voltage (VOC). nih.gov While this study does not specifically use this compound, it underscores the importance of modifying the HTM and its interfaces to enhance device performance.

The table below summarizes the application of this compound in the context of hole transport materials in photovoltaic devices.

Device StructureRole of this compoundOutcomeReference(s)
HTL-free Carbon-based PSCsPassivating interface layerFormation of 2D perovskite at the 3D perovskite boundary, improved grain size uniformity, reduced defects, favorable energy level alignment. frontiersin.orgresearchgate.net
Carbon-based PSC with CuInS2 HTLTreatment of perovskite/HTL interfacePassivation of the perovskite/CuInS2 interface. dntb.gov.ua

Electrochemical Systems

This compound as Electrolyte Components in Electrochemical Cells

This compound, particularly in the form of tetra-n-butylammonium chloride (TBACl) and tri-n-butylammonium chloride, has been identified as a component in electrolyte solutions for nonaqueous electrolyte batteries. google.comgoogleapis.com In one patent, both tri-n-butylammonium chloride and tetra-n-butylammonium chloride are listed as preferred chlorine-containing compounds for use in electrolyte solutions. google.comgoogleapis.com These compounds can act as a source of chloride ions. google.com The addition of a specific amount of a chloride ion source to an electrolyte containing a fluorine-containing ionic salt and certain fluorine-containing additives has been found to suppress the elution of aluminum from the aluminum foil current collector, especially during charging at high temperatures. googleapis.com

Tetra-n-butylammonium chloride is also widely used as a supporting electrolyte in various electrochemical applications due to its solubility in organic solvents and its ability to provide a stable and inert environment for electrochemical reactions. chemimpex.comontosight.ai As a supporting electrolyte, it enhances the conductivity of the solution in battery research and other electrochemical studies. chemimpex.com For instance, it has been used as a supporting electrolyte in tetrahydrofuran (B95107) (THF) for the electrodeposition of silicon thin films. researchgate.net

The table below provides a summary of the roles of this compound compounds in electrochemical cells.

ApplicationCompoundFunctionKey FindingsReference(s)
Nonaqueous Electrolyte BatteriesTri-n-butylammonium chloride, Tetra-n-butylammonium chlorideElectrolyte additive/Chloride sourceSuppresses aluminum elution from the current collector at high temperatures. google.comgoogleapis.com
General ElectrochemistryTetra-n-butylammonium chloride (TBACl)Supporting electrolyteEnhances conductivity of organic solutions for various electrochemical studies. chemimpex.comontosight.airesearchgate.net
Rechargeable Magnesium BatteriesTetrathis compound (TBACl)Electrolyte additive/Chloride sourcePrevents passivation of the magnesium anode, decreases viscosity, and improves ionic conductivity. rsc.orgnih.govresearchgate.net

Electrodeposition Studies (e.g., Indium) and Dendritic Growth Inhibition

This compound, primarily as tetra-n-butylammonium chloride (TBACl), is utilized as a supporting electrolyte in various electrodeposition processes. In the electrodeposition of silicon thin films from a solution of tetrachlorosilane (B154696) in tetrahydrofuran (THF), 0.1 M TBACl was used as the supporting electrolyte to ensure bath stability. researchgate.net Similarly, in the non-aqueous electrodeposition of ternary GeSbTe phase change materials, tetrabutylammonium chlorometallate salts were used as the redox species with tetrathis compound as the supporting electrolyte. soton.ac.uk

While direct studies on the use of this compound in indium electrodeposition are not prevalent in the provided context, its role as a supporting electrolyte in other metal and semiconductor deposition processes suggests its potential applicability. The general process of indium electrodeposition has been investigated from chloride baths, where the electrochemical behavior is analyzed to control the deposition on various substrates like copper and nickel. researchgate.net

A significant application of this compound is in controlling the deposition behavior of reactive metals like magnesium, which is relevant to the inhibition of undesirable dendritic growth. In the study of reversible magnesium electrodeposition from solvate ionic liquids, the addition of tetrathis compound was found to be essential. rsc.orgnih.gov It was necessary to prevent the passivation of the electrode surface, which would otherwise inhibit the efficient stripping of the deposited magnesium. rsc.org While magnesium does not typically form dendrites in the same way as lithium, controlling the surface chemistry and preventing passivation is a key aspect of achieving smooth, uniform deposition, which is the overarching goal of dendrite inhibition strategies. rsc.org The chloride ions provided by TBACl play a critical role in this process. rsc.orgresearchgate.net

The table below summarizes the role of this compound in electrodeposition and related studies.

Electrodeposition ProcessRole of this compoundSubstrate/MaterialKey FunctionReference(s)
Silicon Thin FilmsSupporting Electrolyte (TBACl)Pt, Ti, Ti-6Al-4V, n-Si, ITOEnsures stability of the electrolyte bath. researchgate.net
GeSbTe Phase Change MaterialsSupporting Electrolyte (TBACl)TiN/SiO2Facilitates the electrodeposition from a non-aqueous electrolyte. soton.ac.uk
MagnesiumElectrolyte Additive (TBACl)Not specifiedPrevents passivation of the deposited magnesium, enabling reversible deposition and stripping. rsc.orgnih.govresearchgate.net

Cyclic Voltammetry and Chronoamperometry in Electrochemical Investigations

Tetra-n-butylammonium chloride (TBACl) is frequently employed as a supporting electrolyte in electrochemical studies utilizing techniques such as cyclic voltammetry (CV) and chronoamperometry. ontosight.aiscispace.com These methods are powerful tools for investigating reaction mechanisms, determining thermodynamic parameters, and optimizing electrochemical processes. ontosight.ai The supporting electrolyte's role is to provide a conductive medium and ensure that the migration of electroactive species is minimized, so that mass transport is primarily governed by diffusion. ontosight.ai

In the study of the electrochemical behavior of magnesium-containing solvate ionic liquids, cyclic voltammetry and chronopotentiometry were used to investigate the influence of the chloride concentration, provided by TBACl, on the magnesium deposition and stripping process. nih.govresearchgate.net These techniques revealed that the stripping of magnesium is governed by two competing reactions and that the presence of TBACl was necessary to prevent passivation and allow for the efficient stripping of the deposited magnesium. nih.gov

Similarly, in an investigation of methyl viologen mediated oxygen reduction in ethanol (B145695), 0.1 M tetra-n-butylammonium chloride was used as the supporting electrolyte. scispace.com Cyclic voltammetry was performed to study the first electron reduction of the methyl viologen dication (MV2+), and chronoamperometry was used to determine the diffusion coefficient of O2. scispace.com

Furthermore, in the development of an optically transparent thin-layer electrochemical (OTTLE) cell for time-resolved infrared spectroscopy, tetrathis compound was one of the electrolytes used in dry acetonitrile (B52724) to study the behavior of electrochemically generated species. uzh.ch The stability of the current in chronoamperometry was used as an indicator of a consistent electrochemical process before spectroscopic measurements were taken. uzh.ch

The table below illustrates the use of this compound in CV and chronoamperometry studies.

Studied SystemElectrochemical Technique(s)Role of Tetrathis compound (TBACl)Purpose of the StudyReference(s)
Magnesium-containing solvate ionic liquidsCyclic voltammetry, ChronopotentiometryElectrolyte additive/Chloride sourceTo investigate the influence of chloride on Mg deposition and stripping. nih.govresearchgate.netresearchgate.net
Methyl viologen in ethanolCyclic voltammetry, ChronoamperometrySupporting electrolyteTo study the electrocatalytic reduction of oxygen. scispace.com
Rhenium carbonyl complexesChronoamperometry (in conjunction with IR spectroscopy)Supporting electrolyteTo ensure stable electrochemical generation of species for spectroscopic analysis. uzh.ch
Copper complex [Cu(pdto)(H2O)]2+Cyclic voltammetry, ChronoamperometrySupporting electrolyteTo characterize the redox behavior of the complex. unam.mx

Intercalation Compounds and Host-Guest Chemistry

This compound plays a role in the formation of intercalation compounds, particularly with layered silicate (B1173343) minerals. Intercalation is a process where guest molecules or ions are inserted into the interlayer space of a host material without significantly altering the host's crystal structure.

Research has demonstrated that n-butylammonium ions can be intercalated into the interlayer spaces of synthetic clay minerals like saponite (B12675438) and sodium-tetrasilicicfluormica. nii.ac.jp This is achieved through a conventional ion exchange method where the clay is immersed in an aqueous solution of n-butylammonium chloride. nii.ac.jp The resulting intercalated clays (B1170129), for example, n-butylammonium-saponite (C41-SP), are then washed to remove excess salt. nii.ac.jp This process is also effective for other alkylammonium chlorides and is a common method for modifying the properties of clay minerals. nii.ac.jpmdpi.com A similar ion exchange process using n-butylammonium chloride has been employed to treat vermiculite, a natural layered silicate, to induce osmotic swelling and facilitate the delamination of the mineral into nanosheets. rsc.orggoogle.com Direct ion exchange with this compound has been shown to achieve a delamination yield of 28%. rsc.org

In the realm of host-guest chemistry, which involves the formation of larger complexes from smaller molecules or ions held together by non-covalent forces, this compound compounds have also been studied. Tetra-n-butylammonium chloride (TBAC) is known to form semiclathrate hydrates with water. ut.ac.irresearchgate.net In these structures, the tetra-n-butylammonium cations are encapsulated within large cavities formed by a hydrogen-bonded network of water molecules, while the chloride anions are incorporated into the lattice structure along with water. ut.ac.ir These semiclathrates are a form of host-guest compound where the water framework acts as the host and the butylammonium cation is the guest. The phase equilibrium, stability conditions, and thermal properties of these TBAC semiclathrate hydrates have been the subject of detailed investigation. researchgate.net

Furthermore, the molecular recognition of this compound has been studied using nanomechanical sensors functionalized with tetra-phosphonate cavitands as hosts. nih.gov These cavitands, which are synthetic host molecules, can bind guests like the compounds of the this compound series. The binding of each guest drives a specific mechanical bending of the sensor, demonstrating a form of host-guest interaction at a solid-liquid interface. nih.gov

The table below summarizes the involvement of this compound in intercalation and host-guest chemistry.

PhenomenonHost Material/SystemRole of this compoundDescriptionReference(s)
IntercalationSaponite, Sodium-tetrasilicicfluormicaSource of n-butylammonium ionsn-Butylammonium ions are intercalated into the clay's interlayer space via ion exchange. nii.ac.jp
Intercalation/DelaminationVermiculiteSwelling/Exchanging agentTreatment with n-butylammonium chloride induces osmotic swelling, leading to the separation of silicate layers. rsc.orggoogle.com
Host-Guest Chemistry (Semiclathrate Formation)WaterGuest molecule (TBA+) and lattice participant (Cl-)Forms semiclathrate hydrates where TBA+ cations are encapsulated in water cages. ut.ac.irresearchgate.net
Host-Guest Chemistry (Molecular Recognition)Tetra-phosphonate cavitandsGuest moleculeThis compound binds to cavitand hosts, inducing a measurable mechanical response. nih.gov

Intercalation of Butylammonium Cations into Layered Materials (e.g., Montmorillonite)

The intercalation of organic cations into the interlayer spaces of layered materials like montmorillonite (B579905) clay is a key method for creating organo-clays with tailored properties. Research has demonstrated the successful intercalation of mono-, di-, tri-, and tetra-butylammonium (nBA) cations into montmorillonite (Mnt). scilit.comcambridge.org This process modifies the clay's surface from hydrophilic to organophilic, expanding its utility.

Detailed structural characterization, combining experimental techniques like infrared spectroscopy with theoretical approaches such as density functional theory (DFT), has provided insight into the arrangement of these cations within the clay galleries. scilit.comcambridge.org The studies found a direct relationship between the size and structure of the butylammonium cation and the resulting basal spacing (d₀₀₁) of the montmorillonite layers. cambridge.org Hydrogen bonds forming between the amine and alkyl groups of the nBA cations and the oxygen atoms of the clay's silicate layers are crucial for the stable arrangement of the cations in the interlayer space. cambridge.org The strength of this stabilization decreases as the number of hydrogen bonds is reduced, for instance, in moving from mono- to tetra-butylammonium. cambridge.org

A study of various n-butylammonium cations intercalated in montmorillonite revealed how the cation's structure affects the interlayer spacing.

CationStructureKey Finding on Interlayer Arrangement
Mono-butylammonium CH₃(CH₂)₃NH₃⁺Forms strong N-H-O hydrogen bonds with the clay's silicate surface.
Di-butylammonium (CH₃(CH₂)₃)₂NH₂⁺Reduced number of N-H bonds leads to slightly weaker stabilization compared to mono-butylammonium.
Tri-butylammonium (CH₃(CH₂)₃)₃NH⁺Further reduction in hydrogen bonding capability.
Tetra-butylammonium (CH₃(CH₂)₃)₄N⁺Lacks N-H bonds; stabilization relies on weaker C-H-O interactions and van der Waals forces.
This table summarizes the influence of the degree of substitution on the butylammonium cation on its interaction with montmorillonite layers, based on findings from structural and spectroscopic studies. cambridge.org

Ionic Clathrate Hydrate (B1144303) Systems for Gas Capture and Storage (e.g., CO₂)

Ionic clathrate hydrates, also known as semi-clathrate hydrates, are crystalline solid compounds in which ionic species, like tetra-n-butylammonium chloride (TBAC), and water molecules form a host lattice of cages that can trap small gas molecules. researchgate.netaston.ac.uk These systems are particularly promising for carbon capture and storage (CCS) technologies due to their ability to selectively capture CO₂ at moderate pressures and temperatures. doaj.orgresearchgate.net

Research into CO₂/N₂ mixed gas separation shows that hydrates formed with TBAC exhibit remarkably high CO₂ selectivity compared to hydrates formed with other salts like tetra-n-butylammonium bromide (TBAB) or tetra-n-butylphosphonium bromide (TBPB). researchgate.netdoaj.org X-ray diffraction and Raman spectroscopy analyses have clarified that TBAC stably forms a tetragonal hydrate structure, which is more efficient at capturing CO₂ than the orthorhombic structures formed by other salts. researchgate.netaston.ac.uk Although the tetragonal structure may have a slightly lower total gas capacity, its structural preference for the linear CO₂ molecule enhances its capture selectivity. researchgate.netrsc.org

Single-crystal X-ray diffraction studies of TBAC + CO₂ semi-clathrate hydrates reveal that the structure contains three types of dodecahedral (D) cages. CO₂ molecules preferentially occupy the cages that are suitably distorted to accommodate their linear shape. rsc.org This structural insight underscores the superior CO₂ capture preference of TBAC hydrates. rsc.org

Hydrate FormerHydrate StructureCO₂ SelectivityGas Capacity
Tetra-n-butylammonium chloride (TBAC) TetragonalRemarkably HighLower than Orthorhombic
Tetra-n-butylammonium bromide (TBAB) Polymorphic (Orthorhombic/Tetragonal)Irregularly High at Low Pressure-
Tetra-n-butylphosphonium bromide (TBPB) OrthorhombicLower than TBACHigh
Tetra-n-butylphosphonium chloride (TBPC) OrthorhombicLower than TBACHigh
This table compares the properties of ionic clathrate hydrates formed with different quaternary ammonium and phosphonium (B103445) salts for CO₂ capture, based on published research findings. researchgate.netdoaj.org

Cointercalation Phenomena in Inorganic Materials

Cointercalation is a process where an ion and a solvent molecule are jointly inserted into the layers of a host material. nih.govacs.org This phenomenon is of significant interest in materials science, particularly for energy storage applications like sodium-ion and potassium-ion batteries. researchgate.net While direct intercalation of large ions can be difficult, cointercalation of the ion along with its solvation shell can facilitate the process. acs.org

This mechanism has two key features: it can minimize the charge transfer resistance by eliminating the need for the ion to strip off its solvent shell, and it introduces the solvent as an active component in the electrochemical reaction. nih.gov The process can cause a significant expansion of the host material's crystal lattice, sometimes to the extent that free solvent is present, creating a layered, porous-like structure. nih.govacs.org Although this large volume expansion can pose challenges, in many systems, the process has been found to be highly reversible, enabling stable cycling performance in batteries. acs.org The concept of co-intercalation provides a framework for understanding how complex species, potentially including solvated butylammonium ions, could be incorporated into various layered inorganic hosts.

Polymer Science and Functional Coatings

This compound and its derivatives serve as important agents in polymer chemistry, both in the synthesis of novel polymeric materials and in the modification of existing polymers to impart new functionalities like self-healing.

Utilization in the Synthesis of Polymeric Materials (e.g., Polypyrrole Coatings)

Conducting polymers like polypyrrole (PPy) are synthesized via oxidative polymerization, often using an electrochemical process. In this synthesis, a supporting electrolyte containing a dopant anion is essential. The anion is incorporated into the polymer film as it grows, balancing the positive charge on the polymer backbone and influencing the final material's conductivity, morphology, and stability. capes.gov.br

Quaternary ammonium salts, including tetrathis compound, can be used as supporting electrolytes in the synthesis of PPy films. dtic.mil For instance, the electrochemical behavior of PPy films has been studied in solutions containing tetrathis compound. dtic.mil The choice of the dopant anion and the electrolyte system is critical, as it affects the polymer's properties and its performance in applications such as sensors, electrochromic devices, and bioelectronic interfaces. capes.gov.brnih.gov PPy coatings doped with large anions have shown promise for recording biological signals and stimulating living tissues, highlighting the importance of the dopant system in creating functional bio-compatible materials. nih.gov

Modification of Polymer Properties and Self-Healing Characteristics

A significant application of butyl-containing ammonium-type structures is in the transformation of commercial polymers into self-healing materials. researchgate.net Researchers have developed a straightforward method to convert bromobutyl rubber (BIIR), a widely used commercial polymer, into a highly elastic material with exceptional self-healing capabilities without conventional vulcanization. researchgate.net

The process involves modifying the bromine functionalities of the BIIR polymer with a molecule like butyl-imidazole. researchgate.netresearchgate.net This reaction transforms the covalent C-Br bonds into ionic imidazolium (B1220033) bromide groups attached to the polymer backbone. These ionic groups then form reversible physical cross-links through strong ionic associations. researchgate.net The reversibility of these ionic bonds allows the material to heal after being damaged; when a cut surface is brought into contact, the ionic associations can reform across the interface, restoring the material's mechanical integrity. researchgate.net This ionic modification not only imparts self-healing properties but can also lead to mechanical characteristics, such as elastic modulus and tensile strength, that are superior to conventionally cured rubber. researchgate.net

PropertyFinding
Modification Mechanism Bromine groups on bromobutyl rubber (BIIR) are converted into ionic imidazolium bromide groups using butyl-imidazole. researchgate.net
Cross-linking Reversible ionic associations act as physical cross-links, replacing traditional sulfur vulcanization. researchgate.net
Healing Process The reversible nature of the ionic network allows for the reformation of bonds across damaged surfaces, enabling self-healing. researchgate.net
Mechanical Properties The resulting ionomers can exhibit superior elastic modulus, tensile strength, and ductility compared to sulfur-cured BIIR. researchgate.net
This table outlines the key findings related to the modification of bromobutyl rubber to induce self-healing characteristics through the formation of butyl-substituted imidazolium ionic groups.

Future Research Directions and Translational Perspectives

Development of Novel Butylammonium (B8472290) Chloride-based Materials with Tunable Properties

The development of new materials with precisely controlled properties is a cornerstone of modern materials science. Butylammonium chloride serves as a versatile building block in the creation of such materials, particularly in the realm of hybrid organic-inorganic perovskites and functional polymers.

Researchers are exploring the incorporation of n-butylammonium cations into perovskite structures to create 2D/3D heterostructures. researchgate.netescholarship.orgosti.gov This approach has been shown to passivate defects and reduce non-radiative recombination in perovskite solar cells, leading to enhanced performance and stability. researchgate.net The bulky nature of the butylammonium cation can influence the crystal growth, morphology, and electronic properties of the perovskite films. researchgate.netrsc.org For instance, the addition of small amounts of n-butylammonium iodide to methylammonium (B1206745) lead iodide chloride perovskites resulted in films with uniform growth, high coverage, and improved light absorption, which translated to higher power conversion efficiencies in solar cell devices. researchgate.netrsc.org

The tunability of these materials stems from the ability to modify the organic cation. By synthesizing functionalized this compound derivatives, researchers can introduce specific chemical moieties that impart desired properties to the final material. This could include altering the alkyl chain length or introducing groups that enhance moisture resistance, thermal stability, or optoelectronic characteristics.

In polymer chemistry, quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) chloride, a related compound, are used as phase-transfer catalysts and in the formation of deep eutectic solvents (DESs). mdpi.combohrium.comacs.org These DESs are gaining attention as green solvents for polymerization reactions. mdpi.com The properties of these solvents, such as polarity and viscosity, can be tuned by selecting different hydrogen bond donors to pair with the butylammonium salt, opening avenues for creating tailored reaction media for polymer synthesis. mdpi.comacs.orgresearchgate.net

Table 1: Influence of Butylammonium Halide Additives on Perovskite Solar Cell Performance This table is interactive. Click on the headers to sort the data.

Additive Concentration (vol%) Effect on Perovskite Film Power Conversion Efficiency (PCE) Improvement Reference
n-Propylammonium Iodide 1% Uniform growth, high coverage, higher absorption From 9.7% to 11.3% researchgate.netrsc.org
n-Butylammonium Iodide 1% Uniform growth, high coverage, higher absorption From 9.7% to 10.2% researchgate.netrsc.org

Advanced Spectroscopic Probes for In-Situ Mechanistic Understanding of Butylammonium Reactions

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes and designing new materials. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable tools in this endeavor. For reactions involving this compound, techniques like Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and resonant inelastic soft X-ray scattering (RIXS) are particularly insightful. escholarship.orgmdpi.com

In-situ Raman spectroscopy can be used to monitor the transformation of reactants into products, identify intermediate species, and understand the kinetics of processes like polymerization or perovskite film formation. mdpi.comnih.gov This technique is non-destructive and has low sensitivity to water, making it suitable for a wide range of reaction conditions. mdpi.com For example, it has been employed to monitor salt disproportionation and polymorphic transformations in pharmaceutical compounds, a methodology that could be adapted to study the crystallization dynamics of this compound-based perovskites. mdpi.com

Surface-sensitive techniques like XPS combined with bulk-sensitive methods like XES and RIXS can provide a comprehensive picture of the chemical and electronic structure of materials. Studies on perovskite films treated with n-butylammonium bromide have used these techniques to reveal changes in the surface composition and bonding environment, confirming the formation of a new 2D perovskite layer at the surface. escholarship.orgosti.gov This level of detailed, depth-resolved information is critical for understanding how surface treatments with butylammonium salts passivate defects and improve device performance. escholarship.org Future research will likely involve applying these operando characterization methods to track the evolution of junctions and interfaces in real-time under operational conditions. nrel.govresearchgate.net

Predictive Modeling and Data-Driven Discovery of New this compound Applications

The convergence of big data, machine learning (ML), and computational chemistry is revolutionizing materials and chemical discovery. nextmol.comnih.gov These data-driven approaches can accelerate the identification of new applications for known compounds like this compound by predicting their properties and performance in various contexts. nextmol.commdpi.com

Predictive models can be developed to establish structure-property relationships for this compound derivatives. By training ML algorithms on existing experimental and computational data, it's possible to forecast the physical properties (e.g., melting point, viscosity, conductivity) of novel derivatives or deep eutectic solvents based on their chemical structure. nih.gov This allows for the virtual screening of large libraries of potential compounds to identify candidates with optimal properties for a specific application, such as a solvent with a particular polarity or an electrolyte with high ionic conductivity. acs.org

Data-driven discovery frameworks can also be employed to identify entirely new uses for this compound. nextmol.comnih.gov By analyzing vast datasets from materials science literature, patents, and chemical databases, machine learning models can uncover hidden correlations and propose novel applications that may not be obvious through traditional research methods. nih.gov For example, an algorithm might identify a relationship between the structural features of quaternary ammonium salts and their efficacy as catalysts for a particular class of organic reactions, suggesting a new catalytic role for this compound. This approach significantly reduces the time and resources required for experimental exploration by focusing efforts on the most promising avenues. nextmol.com

Table 2: Data-Driven Approaches for this compound Research

Approach Description Potential Application for this compound
Unsupervised Machine Learning Uses unlabelled data to discover patterns and structures. Methods include dimensionality reduction (e.g., PCA) and clustering algorithms (e.g., K-Means). nextmol.com Visualize and understand the chemical space of butylammonium derivatives; identify groups of similar compounds for targeted experimental testing. nextmol.com
Supervised Machine Learning Uses labeled data to train models for prediction. Algorithms can predict properties or classify materials. mdpi.com Predict physicochemical properties (melting point, solubility, etc.) of new butylammonium salts; forecast performance as a component in perovskites or electrolytes.

| Generative Modeling | Deep learning models (e.g., generative adversarial networks) that can generate novel chemical structures with desired properties. nih.gov | Design new butylammonium derivatives with optimized properties for specific applications, such as enhanced thermal stability or specific catalytic activity. |

Integration into Emerging Technologies (e.g., Energy Storage, Sensing)

The unique properties of this compound and its derivatives make them promising candidates for integration into a range of emerging technologies, most notably in energy storage and chemical sensing.

The development of flexible electronics is another area where butylammonium-based materials could find application. rsc.orgeletimes.ainih.gov Conductive polymers and composites are essential for creating stretchable and wearable electronic devices. The ability to tune the properties of polymers using butylammonium salts could be leveraged to create materials with the desired mechanical and electrical characteristics for use in flexible circuits, displays, and sensors.

Furthermore, this compound-based materials could be engineered for chemical sensing applications. The surface of a material can be functionalized with butylammonium derivatives that selectively bind to specific analytes. Changes in the material's electrical or optical properties upon binding could then be used to detect the presence of the target molecule. The discovery of the Quaternary-Ammonium-Modulated Surface-Enhanced Raman Spectroscopy (QAM-SERS) effect, where the presence of quaternary ammonium compounds modulates SERS signals, opens a pathway for developing highly sensitive sensors for molecules containing this functional group. nih.gov

Sustainable Synthesis and Application of this compound Derivatives

The principles of green and sustainable chemistry are increasingly guiding chemical synthesis and application development. rsc.org Future research on this compound will undoubtedly focus on developing more environmentally benign synthesis routes and utilizing it in sustainable technologies.

Traditional synthesis of quaternary ammonium salts can involve hazardous solvents and reagents. A key research direction is the development of greener synthetic pathways that utilize renewable starting materials, employ safer solvents like water or bio-derived solvents, and minimize waste generation. mdpi.comresearchgate.net For example, research into synthesizing tetrathis compound has highlighted its use as a catalyst in eco-friendly procedures conducted in water or under solvent-free conditions. researchgate.net

One of the most promising areas for the sustainable application of this compound is in the formulation of Deep Eutectic Solvents (DESs). mdpi.com DESs are a class of ionic liquids typically formed by mixing a quaternary ammonium salt (like this compound) with a hydrogen bond donor (HBD), such as urea, glycerol (B35011), or organic acids. mdpi.comacs.org They are often biodegradable, have low toxicity, and can be prepared from inexpensive, renewable sources. mdpi.com These properties make them attractive green alternatives to volatile organic compounds (VOCs) in a wide range of applications, including:

Biomass processing: DESs can be used to dissolve and treat cellulose. nih.gov

CO2 capture: Certain DES formulations show potential for capturing carbon dioxide. nih.gov

Organic synthesis: They can serve as recyclable catalysts and solvents for chemical reactions. researchgate.net

Future work will focus on designing and characterizing new this compound-based DESs with tailored properties for specific green applications and exploring the full life cycle of these materials to ensure their environmental sustainability. rsc.org

Q & A

Q. What are the standard methods for synthesizing butylammonium chloride, and how can purity be verified?

  • Methodology : this compound is typically synthesized via acid-base neutralization. React butylamine (C₄H₉NH₂) with hydrochloric acid (HCl) under controlled conditions (e.g., ice bath to manage exothermicity). The reaction equation is: C₄H₁₁N + HCl → C₄H₁₂ClN + H₂O .
  • Purification : Recrystallize the product using solvents like ethanol or acetone.
  • Characterization : Confirm purity via nuclear magnetic resonance (¹H/¹³C NMR) for structural validation and ion chromatography for chloride content .

Q. How does this compound behave in aqueous solutions, and what factors influence its stability?

  • Behavior : It dissociates into butylammonium cations ([C₄H₉NH₃]⁺) and chloride anions (Cl⁻). Stability is pH-dependent; acidic conditions favor the protonated form.
  • Critical Factors :
  • Temperature : Elevated temperatures may induce decomposition (e.g., release of butylamine).
  • Light/Irradiation : UV exposure can degrade organic cations in hybrid materials .
  • Ionic Strength : High salt concentrations may reduce solubility .

Q. What spectroscopic techniques are most effective for characterizing this compound in hybrid materials?

  • Recommended Tools :
  • FTIR : Identify N–H stretching (~3200 cm⁻¹) and alkyl chain vibrations.
  • XRD : Detect crystallinity and layer spacing in perovskite or nanocomposite structures .
  • Solid-State NMR : Probe cation dynamics in phase transitions (e.g., rotator phases) .

Advanced Research Questions

Q. How does this compound influence the optoelectronic properties of lead-free perovskites?

  • Role in Perovskites : Acts as a templating agent in 2D/3D hybrid perovskites (e.g., BA₂PbCl₄). The bulky cation induces quantum confinement, widening bandgaps and enhancing photoluminescence .
  • Contradictions : Some studies report improved stability but reduced charge carrier mobility compared to methylammonium-based perovskites. Mitigate this by optimizing cation-to-metal ratios .
  • Experimental Design :
  • Vary BA⁺ concentrations during crystal growth.
  • Use time-resolved photoluminescence (TRPL) to quantify carrier lifetimes .

Q. What are the phase transition dynamics of this compound, and how do they impact material performance?

  • Phase Behavior : Exhibits a rotator phase above 100°C, where cations rotate freely while maintaining positional order. This impacts ionic conductivity in solid-state electrolytes .
  • Characterization Methods :
  • DSC : Measure transition enthalpies.
  • Dielectric Spectroscopy : Track conductivity changes during phase transitions .
    • Data Interpretation : Correlate phase stability with thermal history (e.g., annealing protocols) .

Q. How can this compound be integrated into nanocomposites for enhanced mechanical properties?

  • Application : As a surface modifier in α-zirconium phosphate (α-ZrP) nanocomposites. BA⁺ ions intercalate into layered structures, improving exfoliation and polymer compatibility .
  • Optimization Challenges :
  • Aspect Ratio Control : Adjust reactant concentrations (e.g., H₃PO₄:ZrOCl₂ ratios) to tailor platelet dimensions .
  • Dispersion : Use sonication or shear mixing to prevent aggregation.

Data Contradictions and Resolution

Q. Why do studies report conflicting results on the optimal organic cation for perovskite stability?

  • Key Variables :
  • Cation Size : Larger cations (e.g., BA⁺ vs. MA⁺) improve moisture resistance but hinder charge transport .
  • Synthetic Conditions : Variations in precursor ratios or annealing temperatures alter crystallinity .
    • Resolution Strategy : Perform combinatorial screening with controlled variables (e.g., high-throughput XRD/PL mapping) .

Q. How do discrepancies in reported phase transition temperatures of this compound arise?

  • Sources of Error :
  • Purity : Impurities (e.g., residual solvents) lower observed transition points.
  • Measurement Techniques : DSC heating rates (e.g., 5°C/min vs. 10°C/min) affect results .
    • Best Practices : Use ultra-pure samples and standardize protocols across labs.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature0–5°C (ice bath)Minimizes side reactions
Solvent for RecrystallizationEthanol≥98% purity achievable
Drying MethodVacuum desiccationPrevents hydrolysis

Q. Table 2. Applications of BA⁺ in Material Science

ApplicationSystemKey FindingReference
PhotovoltaicsBA₂PbBr₄ PerovskiteBandgap = 2.3 eV; PCE = 3.8%
Solid ElectrolytesBA⁺-doped α-ZrPσ = 10⁻⁴ S/cm at 120°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.